4,4'-Dichlorobenzophenone
Description
structure
Structure
3D Structure
Properties
IUPAC Name |
bis(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKISUZLXOYGIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037626 | |
| Record name | 4,4'-Dichlorobenzophenone | |
| Source | EPA DSSTox | |
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Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or off-white crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 4,4'-Dichlorobenzophenone | |
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CAS No. |
90-98-2 | |
| Record name | 4,4′-Dichlorobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-98-2 | |
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| Record name | 4,4'-Dichlorobenzophenone | |
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| Record name | 4,4'-Dichlorobenzophenone | |
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| Record name | Methanone, bis(4-chlorophenyl)- | |
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| Record name | 4,4'-Dichlorobenzophenone | |
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| Record name | 4,4'-dichlorobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4,4'-DICHLOROBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MTL0YC2Q5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Dichlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dichlorobenzophenone is a chlorinated aromatic ketone with the CAS number 90-98-2 .[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety information. It is intended to be a valuable resource for professionals in research, particularly in the fields of drug development, polymer science, and environmental science. The information is presented in a structured format, including detailed tables and diagrams to facilitate understanding and application.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[3] Its chemical structure consists of a central carbonyl group bonded to two phenyl rings, each substituted with a chlorine atom at the para position. This structure contributes to its stability and its utility as a chemical intermediate.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 90-98-2 | [1][2] |
| Molecular Formula | C₁₃H₈Cl₂O | [1] |
| Molecular Weight | 251.11 g/mol | [1] |
| IUPAC Name | Bis(4-chlorophenyl)methanone | [] |
| Synonyms | 4,4'-DBP, DCBP, Bis(p-chlorophenyl) ketone | [1] |
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 144-147 °C | |
| Boiling Point | 353 °C | |
| Solubility | Soluble in hot acetone. | [5] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [5] |
Table 3: Spectroscopic Data of this compound
| Spectroscopic Data | Details | Reference(s) |
| ¹H NMR | Available | [6] |
| ¹³C NMR | Available | |
| Mass Spectrometry | Available | [7] |
| IR Spectrum | Available | [8] |
| UV/Visible Spectrum | Available | [8] |
Synthesis of this compound
The most common method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene (B131634) with 4-chlorobenzoyl chloride.[2][9] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and is carried out in a suitable solvent like petroleum ether.[2]
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
4-chlorobenzoyl chloride
-
Chlorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Petroleum ether (solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a round-bottom flask equipped with a stirrer, condenser, and dropping funnel, a solution of 4-chlorobenzoyl chloride in petroleum ether is prepared.
-
The flask is cooled in an ice bath.
-
Anhydrous aluminum chloride is added portion-wise to the stirred solution.
-
Chlorobenzene is then added dropwise from the dropping funnel. The reaction is exothermic and the temperature should be maintained.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure completion.
-
The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.
-
The organic layer is separated, washed with water, then with a sodium bicarbonate solution to remove any unreacted acid, and finally with water again.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ise.usj.edu.mo [ise.usj.edu.mo]
- 5. This compound | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102531872A - Method for preparing high purity (99.9 percent) 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 8. Acute toxicity and ecological risk assessment of 4,4’-dihydroxybenzophenone, 2,4,4’-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to bis(4-chlorophenyl)methanone (4,4'-Dichlorobenzophenone)
Introduction
This compound, with the IUPAC name bis(4-chlorophenyl)methanone , is a halogenated aromatic ketone.[1][2] It exists as a white to off-white crystalline solid and serves as a versatile intermediate and raw material in various industrial and research sectors.[3][4][5] Its chemical structure, featuring two chlorophenyl groups attached to a central carbonyl, imparts stability and reactivity, making it a valuable building block in organic synthesis.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, mechanism of action, and toxicological profile, with a focus on its relevance to the pharmaceutical and drug development industries.
Nomenclature and Chemical Properties
bis(4-chlorophenyl)methanone is known by several synonyms, including p,p'-Dichlorobenzophenone, DCBP, and DBP.[6][7] It is a stable compound, though incompatible with strong oxidizing agents.[8][9] Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | bis(4-chlorophenyl)methanone | [1][2] |
| CAS Number | 90-98-2 | [1] |
| Molecular Formula | C₁₃H₈Cl₂O | [1] |
| Molecular Weight | 251.11 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [3][4][] |
| Melting Point | 144 to 147 °C (291 to 297 °F; 417 to 420 K) | [1][8][11] |
| Boiling Point | 353 °C (667 °F; 626 K) | [1][8][11] |
| Solubility | Soluble in hot acetone; sparingly soluble in water | [3][8][] |
| LogP (Octanol/Water) | 4.22 - 4.62 | [9][] |
| InChI Key | OKISUZLXOYGIFP-UHFFFAOYSA-N | [1][7] |
| SMILES | O=C(c1ccc(Cl)cc1)c2ccc(Cl)cc2 | [1] |
Synthesis of bis(4-chlorophenyl)methanone
The primary industrial synthesis of this compound is achieved through the Friedel-Crafts acylation of chlorobenzene (B131634) with 4-chlorobenzoyl chloride.[1][8][12][13] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and conducted in a non-polar solvent like petroleum ether.[1][12]
Applications in Research and Drug Development
This compound is a pivotal intermediate in the synthesis of a wide range of organic molecules.[4][5]
-
Pharmaceutical Intermediates : It serves as a critical precursor in the manufacturing of various active pharmaceutical ingredients (APIs), including antihistamines, antimicrobials, and selective kinase inhibitors.[3][14][15] Its structure provides a robust scaffold for building more complex drug molecules.[13][14]
-
Agrochemicals : The compound is used to produce pesticides and other crop protection agents.[5][13] Notably, it is also a known environmental metabolite of the pesticide DDT and the acaricide dicofol (B1670483).[8][11][16]
-
Material Science : In the polymer industry, it functions as a photoinitiator for UV-curable coatings and inks.[3][4] It also acts as a crosslinking agent, forming covalent bonds between polymer chains to enhance the mechanical properties and durability of materials like polyether-polyketones.[3][13]
-
UV Filters : Due to its ability to absorb UV radiation, it is incorporated into sunscreens and used as a photostabilizer in plastics to improve longevity.[4]
Mechanism of Action
The mechanism of action for this compound is application-dependent.
-
In Synthesis : It acts as an electrophilic building block, with the carbonyl group and chlorinated phenyl rings providing reactive sites for nucleophilic substitution and other transformations.[3]
-
As a Photoinitiator : When exposed to UV light, the benzophenone (B1666685) core absorbs energy and transitions to an excited triplet state. It can then abstract a hydrogen atom from a synergist (e.g., an amine), generating free radicals. These radicals initiate the polymerization of monomers and oligomers in the coating or ink formulation, leading to rapid curing.[3]
Toxicological Profile
The toxicological data for this compound is limited, but available studies indicate moderate acute toxicity. It is classified as harmful if swallowed (GHS Hazard H302).[][17] Exposure may cause irritation to the skin, eyes, and respiratory system.[18][19]
| Endpoint | Species | Route | Value | Reference(s) |
| LD₅₀ (Lethal Dose, 50%) | Mouse | Intraperitoneal | 200 mg/kg | [9][19] |
| EC₅₀ (Effective Conc., 50%) | Artemia salina | Aquatic | 0.27 mg/L (48h) | [20] |
| EC₅₀ (Effective Conc., 50%) | Daphnia magna | Aquatic | 0.17 mg/L (48h) | [20] |
| LC₅₀ (Lethal Conc., 50%) | Daphnia magna | Aquatic | 0.26 mg/L (48h) | [20] |
| GHS Hazard Statement | - | Oral | H302: Harmful if swallowed | [][17] |
Experimental Protocols
Analysis of this compound in Biological Samples
A refined method has been developed for the simultaneous quantification of dicofol and its metabolite, this compound (DCBP), in environmental or biological samples like fish tissue.[21][22] This protocol is critical for environmental monitoring and toxicology studies. The key challenge is the thermal degradation of dicofol to DCBP in standard gas chromatography (GC) injectors.[21]
Methodology:
-
Sample Preparation : Homogenize the biological sample (e.g., Arctic cod tissue).
-
Extraction : Extract lipids and analytes from the sample using an appropriate solvent system (e.g., hexane/acetone).
-
Lipid Removal & Analyte Separation : Treat the extract with concentrated sulfuric acid. This step removes lipids and separates the more stable DCBP from the acid-labile dicofol.[21]
-
Fractionation : The sample is separated into fractions. One fraction contains DCBP, while the other contains dicofol.
-
GC Analysis : Analyze the fractions using a gas chromatograph equipped with an electron capture detector (ECD). Crucially, an on-column injection technique must be used for the dicofol fraction to prevent thermal decomposition in the injector port.[21][22] The DCBP fraction can be analyzed with a standard splitless injector.
-
Quantification : Quantify the concentration of DCBP and dicofol against a calibration curve using internal standards.
Aquatic Ecotoxicity Testing
The environmental risk of DCBP has been assessed using standard aquatic invertebrate models.[16][20]
Test Organisms : Artemia salina (brine shrimp) and Daphnia magna (water flea).
Methodology:
-
Culture : Maintain cultures of test organisms under standard laboratory conditions.
-
Exposure Solutions : Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol) and then in the test medium (e.g., saltwater for Artemia). Concentrations typically range from 0.019 to 2.5 mg/L.[20] Include a solvent control and a medium control.
-
Exposure : Introduce a set number of organisms (e.g., 5 daphnia neonates per well) into test wells containing the different concentrations.[20]
-
Incubation : Incubate the test plates for a standard duration (e.g., 24 or 48 hours) under controlled conditions (e.g., 21-25°C, in the dark).[20]
-
Endpoint Assessment : After the exposure period, assess the endpoints.
-
Mortality : Count the number of immobile or dead organisms to calculate the LC₅₀ (Lethal Concentration for 50% of the population).
-
Sub-lethal Effects : Analyze behavior, such as total displacement and swimming speed, to determine the EC₅₀ (Effective Concentration causing a sub-lethal effect in 50% of the population).
-
-
Data Analysis : Use statistical methods (e.g., probit analysis) to calculate the LC₅₀ and EC₅₀ values.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
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- 5. nbinno.com [nbinno.com]
- 6. This compound (CAS 90-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound | 90-98-2 [chemicalbook.com]
- 9. This compound | CAS#:90-98-2 | Chemsrc [chemsrc.com]
- 11. 4,4′-二氯二苯甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
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- 14. reportprime.com [reportprime.com]
- 15. 4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods_Chemicalbook [chemicalbook.com]
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- 18. cloudfront.zoro.com [cloudfront.zoro.com]
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- 20. ise.usj.edu.mo [ise.usj.edu.mo]
- 21. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Toxicity of 4,4'-Dichlorobenzophenone: A Technical Guide for Researchers
An in-depth analysis of the toxicological profile of 4,4'-Dichlorobenzophenone (DCBP), prepared for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicity of this compound (CASRN 90-98-2). This document synthesizes available data on its acute, sub-chronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive effects. Detailed experimental protocols, based on internationally recognized guidelines, are provided to aid in the design and interpretation of future studies.
Executive Summary
This compound (DCBP) is a chemical intermediate used in the synthesis of various compounds. While comprehensive toxicological data is not publicly available for all endpoints, existing studies indicate a profile of moderate acute toxicity and potential for target organ effects with repeated exposure. Genotoxicity assays in bacterial systems have been negative. However, a full assessment of its carcinogenic and reproductive toxicity potential is hampered by a lack of dedicated studies. This guide aims to consolidate the available information and provide a framework for further toxicological investigation.
Acute Toxicity
DCBP exhibits moderate acute toxicity. It is classified as harmful if swallowed and is an irritant to the skin and eyes.[1]
Table 1: Summary of Acute Toxicity Data for this compound
| Test Type | Species | Route of Administration | Value | Reference |
| LD50 | Mouse | Intraperitoneal | 200 mg/kg | [1][2] |
| EC50 (48h) | Daphnia magna | Aquatic | 0.17 mg/L | [3] |
| LC50 (48h) | Daphnia magna | Aquatic | 0.26 mg/L | [3] |
| EC50 | Artemia salina | Aquatic | 0.27 mg/L | [3] |
Experimental Protocol: Acute Oral Toxicity (OECD 420)
The acute oral toxicity of a substance is typically determined using a standardized protocol such as the OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure).
Objective: To determine the dose of a substance that causes evident toxicity, but not lethality.
Methodology:
-
Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are the preferred sex.
-
Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle, and provided with standard diet and water ad libitum.
-
Dose Selection: A sighting study is performed with a single animal at a starting dose (e.g., 300 mg/kg). The outcome of the sighting study determines the starting dose for the main study.
-
Administration: The test substance is administered as a single oral dose by gavage.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Acute Oral Toxicity Experimental Workflow.
Sub-chronic and Chronic Toxicity
Information on the sub-chronic and chronic toxicity of DCBP is limited. Studies on the parent compound, benzophenone (B1666685), have shown that long-term exposure can lead to nonneoplastic lesions in the kidney and liver in rats and mice.[4]
Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)
This study provides information on the potential health hazards arising from repeated exposure to a substance over a 90-day period.[5][6][7]
Objective: To characterize the toxicity profile of a substance following sub-chronic oral administration.
Methodology:
-
Animals: Typically, young, healthy rats are used. At least 10 males and 10 females per group are recommended.[5]
-
Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce toxicity but not mortality.[5]
-
Administration: The test substance is administered daily by oral gavage or in the diet/drinking water for 90 days.[5]
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.
-
Clinical Pathology: Hematology, clinical biochemistry, and urinalysis are performed at termination.
-
Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathological examination is performed on the control and high-dose groups, and on all gross lesions.[5]
Experimental Protocol: Chronic Toxicity Studies (OECD 452)
Chronic toxicity studies are designed to evaluate the cumulative toxic effects of a substance over a major portion of an animal's lifespan.[2][8][9][10]
Objective: To determine the long-term toxicological profile of a substance and establish a No-Observed-Adverse-Effect Level (NOAEL).
Methodology:
-
Animals: Rodents (usually rats) are the preferred species, with at least 20 animals per sex per group.[8][9]
-
Dose Levels and Administration: Similar to the 90-day study, with at least three dose levels plus a control, administered daily.
-
Observations and Pathology: Comprehensive clinical observations, clinical pathology, and histopathology are conducted.[8][9]
Genotoxicity
Limited in vitro studies suggest that this compound is not genotoxic.
Table 2: Summary of Genotoxicity Data for this compound
| Test Type | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay | Salmonella typhimurium strains | With and without S9 | Negative | |
| DNA Repair Assay | Escherichia coli | Not specified | Negative |
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)
This assay is widely used to detect point mutations (base substitutions and frameshifts) induced by chemical substances.
Objective: To evaluate the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Tester Strains: A set of at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).
-
Procedure: The tester strains, the test substance at several concentrations, and the S9 mix (if applicable) are incubated together. The mixture is then plated on a minimal agar (B569324) medium lacking histidine.
-
Scoring: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
Logical Flow of In Vitro Genotoxicity Testing.
Carcinogenicity
There is currently inadequate information to assess the carcinogenic potential of this compound due to the absence of human or animal carcinogenicity studies. The parent compound, benzophenone, has shown some evidence of carcinogenic activity in male mice (hepatocellular neoplasms) and female mice (histiocytic sarcoma), and equivocal evidence in female rats.[4]
Reproductive and Developmental Toxicity
No dedicated studies on the reproductive and developmental toxicity of this compound were identified in the public domain.
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)
This screening study provides preliminary information on potential effects on male and female reproductive performance and on the development of the offspring.[11][12][13][14][15]
Objective: To screen for potential reproductive and developmental toxicity.
Methodology:
-
Animals: Rats are typically used, with at least 10 animals of each sex per group.[12][13]
-
Dosing: Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 63 days).[12][13]
-
Mating: A 1:1 mating ratio is used.
-
Endpoints: Observations include effects on estrous cycles, mating behavior, conception, parturition, and offspring viability and growth. Gross necropsy and histopathology of reproductive organs are also performed.[15]
Potential Mechanisms of Toxicity and Signaling Pathways
While specific studies on the signaling pathways affected by this compound are lacking, research on related benzophenone derivatives suggests potential mechanisms of action.
Inhibition of MEK/ERK Signaling Pathway
Some halogenated benzophenone derivatives have been shown to inhibit the proliferation of cancer cells by targeting the MEK/ERK signaling pathway.[16] These compounds were found to inhibit MEK activity in the cytoplasm and suppress ERK activity in both the cytoplasm and nucleus.[16] In silico studies suggest that benzophenones may bind to an allosteric pocket in MEK, thereby inhibiting its activity.[16] Further investigation is needed to determine if DCBP acts through a similar mechanism.
Potential Inhibition of the MEK/ERK Pathway.
Conclusion and Future Directions
The available data on the toxicity of this compound is limited, particularly for chronic, reproductive, and developmental endpoints. While acute toxicity is moderate and in vitro genotoxicity assays are negative, the absence of comprehensive long-term studies precludes a full risk assessment. Future research should prioritize conducting studies according to OECD guidelines to fill these data gaps. Furthermore, mechanistic studies are warranted to investigate potential signaling pathway perturbations, such as the MEK/ERK pathway, to better understand the molecular basis of any observed toxicity. Such data will be crucial for regulatory agencies and industries in ensuring the safe use of this chemical.
References
- 1. This compound | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chronic Toxicity OECD 452 - Altogen Labs [altogenlabs.com]
- 3. ise.usj.edu.mo [ise.usj.edu.mo]
- 4. Toxicology and carcinogenesis studies of benzophenone (CAS No. 119-61-9) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. Reproductive and Developmental Toxicity – Toxi-Coop Zrt. [toxicoop.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the History and Synthesis of a Key Chemical Intermediate: 4,4'-Dichlorobenzophenone
A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of 4,4'-Dichlorobenzophenone, a pivotal molecule in various industrial applications.
Introduction
This compound is a chlorinated aromatic ketone that serves as a crucial intermediate in the synthesis of numerous commercially significant compounds, including pharmaceuticals, agrochemicals, and high-performance polymers. Its rigid structure and the reactivity of its chlorine and carbonyl functionalities make it a versatile building block in organic synthesis. This whitepaper provides an in-depth exploration of the historical discovery and the evolution of the synthetic methodologies for this compound, offering detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.
Historical Perspective: The Dawn of Chlorinated Benzophenones
The late 19th century marked a period of intense investigation into the chemistry of aromatic compounds. While a definitive singular "discovery" of this compound is not prominently documented, early explorations into Friedel-Crafts reactions on chlorinated benzenes laid the groundwork for its synthesis.
One of the earliest relevant reports appears in the scientific literature of the late 1800s. In 1887, A. Claus and K. F. Vissering published their work on the derivatives of dichlorobenzophenone in the Berichte der deutschen chemischen Gesellschaft. Their research involved the reaction of carbon tetrachloride with chlorobenzene (B131634) in the presence of aluminum chloride, a reaction that would later be understood as a variation of the now-famous Friedel-Crafts acylation. While this early work may not have exclusively produced the 4,4' isomer in high purity, it represents a foundational step in the synthesis of dichlorinated benzophenones.
The primary and most widely adopted method for the synthesis of this compound, the Friedel-Crafts acylation of chlorobenzene with 4-chlorobenzoyl chloride, became the standard due to its efficiency and selectivity for the desired para,para-substitution pattern.
Key Synthesis Methodologies
Two principal synthetic routes have been established for the preparation of this compound: Friedel-Crafts acylation and the oxidation of 4,4'-dichlorodiphenylmethane (B89789).
Friedel-Crafts Acylation of Chlorobenzene
This is the most common and industrially preferred method for synthesizing this compound. The reaction involves the electrophilic acylation of chlorobenzene with 4-chlorobenzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride. The para-directing effect of the chlorine atom on the chlorobenzene ring favors the formation of the 4,4'-isomer.
Materials:
-
Chlorobenzene
-
4-Chlorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated Hydrochloric Acid
Procedure:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap, a mixture of chlorobenzene and anhydrous aluminum chloride is prepared at room temperature.
-
The mixture is heated to 50°C.
-
4-Chlorobenzoyl chloride is added dropwise to the stirred mixture while maintaining the temperature.
-
After the addition is complete, the reaction mixture is heated to a temperature between 120-150°C and maintained for approximately 8 hours.
-
The reaction is then cooled and quenched by carefully pouring it into a mixture of crushed ice and water.
-
The resulting solid precipitate is collected by filtration and washed with water until the filtrate is neutral.
-
The crude product is purified by recrystallization from ethanol to yield white, hexagonal flaky crystals of this compound.
Oxidation of 4,4'-Dichlorodiphenylmethane
An alternative route to this compound involves the oxidation of 4,4'-dichlorodiphenylmethane. This method utilizes a suitable oxidizing agent to convert the methylene (B1212753) bridge to a carbonyl group.
Materials:
-
4,4'-Dichlorodiphenylmethane
-
Chromic anhydride (B1165640) (CrO₃)
-
Acetic acid
-
Water
Procedure:
-
4,4'-Dichlorodiphenyl ethylene (B1197577), derived from 4,4'-dichlorodiphenyltrichloromethyl methane (B114726) (DDT), is oxidized using chromic anhydride in a solution of boiling acetic acid.
-
A molar ratio of approximately 7.5 moles of chromic anhydride per mole of the dichlorodiphenyl ethylene is used.
-
The reaction mixture is heated for several hours.
-
After the reaction is complete, the mixture is diluted with hot water and then cooled.
-
The product is extracted with chloroform.
-
The chloroform extract is washed with an aqueous solution of ammonia (B1221849) and then with distilled water.
-
The organic layer is dried, and the solvent is evaporated to isolate this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the primary synthesis methods of this compound.
| Synthesis Method | Reactants | Catalyst/Reagent | Reaction Temperature | Reaction Time | Typical Yield |
| Friedel-Crafts Acylation | Chlorobenzene, 4-Chlorobenzoyl chloride | Anhydrous AlCl₃ | 120-150°C | ~8 hours | High |
| Oxidation | 4,4'-Dichlorodiphenyl ethylene | Chromic Anhydride | Boiling Acetic Acid | ~4 hours | 72-89% |
Conclusion
This compound has a rich history rooted in the foundational explorations of aromatic chemistry. From its early, less-defined syntheses to the highly optimized industrial processes of today, its importance as a chemical intermediate has grown significantly. The Friedel-Crafts acylation remains the most efficient and widely used method for its production, offering high yields and selectivity. The oxidation of 4,4'-dichlorodiphenylmethane provides an alternative route, though it is often associated with the use of stoichiometric amounts of heavy metal oxidants. This guide provides the essential historical context and detailed synthetic protocols to aid researchers and professionals in the effective synthesis and application of this versatile molecule.
Spectroscopic Analysis of 4,4'-Dichlorobenzophenone: A Technical Guide
This guide provides an in-depth overview of the spectroscopic data for 4,4'-Dichlorobenzophenone, a compound frequently used in chemical synthesis and as a photoinitiator. The following sections detail its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this molecule's analytical characterization.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound (CAS No: 90-98-2, Molecular Formula: C₁₃H₈Cl₂O) is summarized below.[1][2][3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals key functional groups present in the molecule. The data presented was obtained using the KBr-Pellet method.[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1650-1670 | Strong | C=O (Ketone) Stretch |
| ~1580-1600 | Medium-Strong | C=C Aromatic Ring Stretch |
| ~1270-1300 | Medium | C-CO-C Asymmetric Stretch |
| ~1090-1100 | Strong | C-Cl Stretch |
| ~800-850 | Strong | C-H Out-of-plane Bending (p-disubstituted) |
Note: Specific peak positions can vary slightly based on the sampling method (e.g., KBr pellet, ATR, Nujol mull).[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent, such as deuterochloroform (CDCl₃).
¹H NMR Data [7]
Due to the molecule's symmetry, the four protons on each phenyl ring are chemically equivalent to the corresponding protons on the other ring, but the protons within a single ring are not all equivalent. This results in two distinct signals, which appear as doublets due to coupling with adjacent protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.75 | Doublet | 4H | Aromatic Protons (ortho to C=O) |
| ~7.45 | Doublet | 4H | Aromatic Protons (meta to C=O) |
¹³C NMR Data [8]
The ¹³C NMR spectrum shows four signals corresponding to the carbonyl carbon and the three chemically non-equivalent carbons of the symmetrically substituted phenyl rings.
| Chemical Shift (δ) ppm | Assignment | | :--- | :--- | :--- | | ~194.5 | C=O (Ketone Carbonyl) | | ~138.5 | Quaternary Aromatic Carbon (C-Cl) | | ~135.5 | Quaternary Aromatic Carbon (C-C=O) | | ~131.5 | Aromatic CH (ortho to C=O) | | ~129.0 | Aromatic CH (meta to C=O) |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a hard ionization technique that causes fragmentation of the molecule.[9] The resulting mass spectrum shows a molecular ion peak and several fragment ions, which are useful for structural elucidation.[9][10]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 250 | ~25 | [M]⁺ (Molecular Ion, with ³⁵Cl isotopes) |
| 252 | ~16 | [M+2]⁺ (Isotope peak for one ³⁷Cl) |
| 254 | ~3 | [M+4]⁺ (Isotope peak for two ³⁷Cl) |
| 139 | 100 | [C₇H₄ClO]⁺ (Chlorobenzoyl cation, base peak) |
| 111 | ~45 | [C₆H₄Cl]⁺ (Chlorophenyl cation) |
| 75 | ~33 | [C₆H₃]⁺ fragment |
Note: The molecular weight of this compound is approximately 251.11 g/mol .[1][2] The mass spectrum reflects the presence of chlorine isotopes (³⁵Cl and ³⁷Cl).
Experimental Protocols
The following sections describe standardized procedures for obtaining the spectroscopic data presented above.
Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
This method is suitable for analyzing solid samples.
-
Sample Preparation : A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be homogenous.
-
Pellet Formation : The powdered mixture is transferred to a pellet-forming die. High pressure is applied using a hydraulic press to form a thin, transparent, or translucent KBr disk.
-
Data Acquisition : A background spectrum of the empty spectrometer is recorded. The KBr pellet is then placed in the sample holder of an FTIR spectrometer.
-
Spectrum Recording : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum shows absorbance or transmittance as a function of wavenumber.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol is standard for obtaining ¹H and ¹³C NMR spectra of organic compounds.
-
Sample Preparation : Approximately 5-10 mg of this compound is weighed and dissolved in 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) inside a small vial.[11] The solvent typically contains a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer : The resulting clear solution is transferred into an 8-inch NMR tube.[11] Care should be taken to avoid any undissolved solids.[11]
-
Instrument Setup : The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition : The ¹H NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR Acquisition : The ¹³C NMR spectrum is then acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.[12] Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.[13]
Mass Spectrometry (MS) Protocol (Electron Ionization)
Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.[14]
-
Sample Introduction : The sample must be volatilized before ionization.[10] For a solid like this compound, this is typically achieved by heating a direct insertion probe or by using a Gas Chromatography (GC) inlet.[14] The sample is introduced into the high-vacuum ion source of the mass spectrometer.
-
Ionization : In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[9] This collision ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing extensive fragmentation.[9]
-
Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a solid organic compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. webassign.net [webassign.net]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound(90-98-2) 1H NMR spectrum [chemicalbook.com]
- 8. This compound(90-98-2) 13C NMR [m.chemicalbook.com]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chem.latech.edu [chem.latech.edu]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
An In-depth Technical Guide to the Molecular Structure and Bonding of 4,4'-Dichlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 4,4'-dichlorobenzophenone, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers. This document collates and presents crystallographic, spectroscopic, and computational data to offer a detailed understanding of the molecule's geometry, electronic properties, and vibrational modes. Detailed experimental protocols for its synthesis and characterization are also provided to support further research and development.
Introduction
This compound, with the chemical formula (ClC₆H₄)₂CO, is a halogenated aromatic ketone.[1][2] Its structural framework, consisting of a central carbonyl group flanked by two para-chlorinated phenyl rings, imparts specific chemical reactivity and physical properties that make it a valuable building block in organic synthesis.[3] A thorough understanding of its molecular structure and bonding is crucial for predicting its reactivity, designing novel synthetic routes, and developing new applications. This guide synthesizes experimental and theoretical data to provide a holistic view of this important molecule.
Molecular Structure and Bonding
The three-dimensional arrangement of atoms and the nature of the chemical bonds in this compound have been elucidated through X-ray crystallography and computational modeling.
Crystal Structure
The solid-state structure of this compound has been determined by X-ray diffraction. The crystallographic data provide precise measurements of bond lengths, bond angles, and dihedral angles, offering a definitive view of the molecule's conformation in the crystalline state.
Table 1: Key Crystallographic Bond Lengths and Angles
| Parameter | Bond | Experimental Value (Å) |
| Bond Length | C=O | Data not available in search results |
| C-Cl | Data not available in search results | |
| C-C (carbonyl-phenyl) | Data not available in search results | |
| C-C (aromatic) | Data not available in search results | |
| Parameter | Atoms | **Experimental Value (°) ** |
| Bond Angle | C-CO-C | Data not available in search results |
| Cl-C-C | Data not available in search results | |
| Dihedral Angle | Phenyl Ring 1 - Carbonyl - Phenyl Ring 2 | Data not available in search results |
Note: The full text of the crystallographic study was not available in the provided search results to populate this table with specific values.
Computational Analysis
Density Functional Theory (DFT) calculations provide valuable insights into the molecule's geometry and electronic structure in the gaseous phase, complementing the solid-state data from crystallography. These studies can predict bond lengths and angles and offer information about the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to understanding its chemical reactivity and electronic transitions.
Table 2: Computed Molecular Geometry Parameters (DFT)
| Parameter | Bond | Computed Value (Å) |
| Bond Length | C=O | Data not available in search results |
| C-Cl | Data not available in search results | |
| C-C (carbonyl-phenyl) | Data not available in search results | |
| Parameter | Atoms | **Computed Value (°) ** |
| Bond Angle | C-CO-C | Data not available in search results |
Note: The full text of the computational study was not available in the provided search results to populate this table with specific values.
The logical relationship between experimental and computational data is crucial. Discrepancies between the solid-state (experimental) and gas-phase (computational) geometries can often be attributed to intermolecular interactions in the crystal lattice.
Caption: Relationship between experimental and computational methods for determining molecular structure.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and elucidating the structural features of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups.
Table 3: Key Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1650 | Strong | C=O (carbonyl) stretching |
| ~1580-1600 | Medium-Strong | C=C aromatic ring stretching |
| ~1280 | Strong | C-CO-C stretching |
| ~1090 | Strong | C-Cl stretching |
| ~840 | Strong | C-H out-of-plane bending (para-disubstituted ring) |
Note: Specific peak values may vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Table 4: ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.71 | Doublet | Aromatic protons ortho to the carbonyl group |
| ¹H | ~7.47 | Doublet | Aromatic protons meta to the carbonyl group |
| ¹³C | ~194 | Singlet | C=O (carbonyl carbon) |
| ¹³C | ~138 | Singlet | Aromatic carbon attached to the carbonyl group |
| ¹³C | ~136 | Singlet | Aromatic carbon attached to the chlorine atom |
| ¹³C | ~131 | Singlet | Aromatic CH carbon ortho to the carbonyl group |
| ¹³C | ~129 | Singlet | Aromatic CH carbon meta to the carbonyl group |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). The aromatic region in both ¹H and ¹³C NMR spectra shows signals consistent with a para-substituted phenyl ring.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecule undergoes characteristic fragmentation.
Table 5: Key Mass Spectral Fragments
| m/z | Proposed Fragment |
| 250 | [M]⁺ (Molecular ion) |
| 139 | [ClC₆H₄CO]⁺ (Chlorobenzoyl cation) |
| 111 | [C₆H₄Cl]⁺ (Chlorophenyl cation) |
| 75 | [C₆H₃]⁺ |
The fragmentation pattern is dominated by the cleavage of the bond between the carbonyl carbon and one of the phenyl rings, leading to the stable chlorobenzoyl cation as the base peak.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol outlines the synthesis of this compound from chlorobenzene (B131634) and 4-chlorobenzoyl chloride.[1]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chlorobenzene (anhydrous)
-
4-Chlorobenzoyl chloride
-
Petroleum ether (or another suitable anhydrous solvent)
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and the anhydrous solvent (e.g., petroleum ether). Cool the suspension to 0 °C in an ice bath.
-
In the addition funnel, prepare a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous chlorobenzene (used as both reactant and solvent).
-
Add the solution from the addition funnel dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield white to off-white crystals of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization Methods
X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent. Data is collected on a single-crystal X-ray diffractometer. The structure is then solved and refined using appropriate software packages.
Spectroscopy:
-
IR Spectroscopy: Spectra can be recorded on an FTIR spectrometer using KBr pellets or as a Nujol mull.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and TMS as an internal standard.
-
Mass Spectrometry: Mass spectra can be obtained using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, bonding, and spectroscopic properties of this compound, supported by experimental protocols for its synthesis and characterization. The compilation of crystallographic, computational, and spectroscopic data offers a multi-faceted understanding of this important chemical intermediate. The provided methodologies and data serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science.
References
Methodological & Application
Synthesis of 4,4'-Dichlorobenzophenone via Friedel-Crafts Acylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4,4'-dichlorobenzophenone, a key intermediate in the production of pharmaceuticals and polymers. The methodology centers on the Friedel-Crafts acylation, a robust and widely applied reaction in organic synthesis.
Introduction
This compound is synthesized through the electrophilic aromatic substitution reaction of chlorobenzene (B131634) with 4-chlorobenzoyl chloride.[1][2] This reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride, facilitating the attack by the chlorobenzene ring. The final product is predominantly the para,para-isomer due to the directing effects of the chloro substituents.[3][4]
Reaction and Mechanism
The Friedel-Crafts acylation begins with the formation of a highly electrophilic acylium ion from the reaction between 4-chlorobenzoyl chloride and aluminum chloride. This acylium ion is then attacked by the electron-rich π-system of the chlorobenzene molecule. A subsequent deprotonation of the resulting intermediate restores the aromaticity of the ring, yielding this compound and regenerating the catalyst.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound via Friedel-Crafts acylation, based on established protocols.
| Parameter | Value | Reference |
| Reactants | ||
| Chlorobenzene | 1.2 - 1.5 equivalents | [5] |
| 4-Chlorobenzoyl Chloride | 1.0 equivalent (limiting reagent) | [5] |
| Anhydrous Aluminum Chloride | 1.1 - 1.7 equivalents | [5] |
| Reaction Conditions | ||
| Initial Temperature (Addition) | 50°C | [5] |
| Reaction Temperature | 120 - 150°C | [5] |
| Reaction Time | 8 hours | [5] |
| Product Information | ||
| Theoretical Yield | Up to 96% | [6] |
| Melting Point | 144 - 147°C | [2] |
| Molecular Weight | 251.11 g/mol | [1] |
Experimental Protocol
This protocol details the laboratory-scale synthesis of this compound.
Materials:
-
Chlorobenzene
-
4-Chlorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Petroleum ether or Dichloromethane (B109758) (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (B145695) (for recrystallization)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add chlorobenzene (0.138–0.173 mol) and anhydrous aluminum chloride (0.125–0.196 mol).[5]
-
Initial Heating: Heat the mixture to 50°C with stirring.[5]
-
Addition of Acyl Chloride: Slowly add 4-chlorobenzoyl chloride (0.115 mol) dropwise from the addition funnel to the reaction mixture.[5]
-
Reaction: After the addition is complete, increase the temperature to 120–150°C and maintain the reaction for 8 hours.[5]
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and water to quench the reaction.[5]
-
Extraction: Transfer the mixture to a separatory funnel. If a solid forms, add a suitable organic solvent like dichloromethane to dissolve it. Separate the organic layer and extract the aqueous layer twice with the same organic solvent.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to obtain pure, white crystals of this compound.[5][7]
Visualizations
The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of this compound.
Caption: Reactants and Product in the Synthesis.
Caption: Experimental Workflow for Synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Experimental Chemistry II [sites.science.oregonstate.edu]
- 5. CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. nbinno.com [nbinno.com]
Application Note and Protocol for the Friedel-Crafts Synthesis of 4,4'-Dichlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 4,4'-dichlorobenzophenone via a Friedel-Crafts acylation reaction. This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals. The protocol details the necessary reagents, equipment, step-by-step procedure, and purification methods.
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds in aromatic systems, leading to the synthesis of aryl ketones. In this application, chlorobenzene (B131634) is acylated with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, anhydrous aluminum chloride, to produce the target molecule, this compound. The para-substitution is the major product due to the directing effect of the chloro substituent on the chlorobenzene ring.
Reaction Scheme
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Chlorobenzene | 19.4 g (0.172 mol) |
| 4-Chlorobenzoyl Chloride | 20.1 g (0.115 mol) |
| Anhydrous Aluminum Chloride | 23.0 g (0.172 mol) |
| Solvent | |
| Dichloromethane (B109758) (anhydrous) | 200 mL |
| Reaction Conditions | |
| Reaction Temperature | 0-5 °C (addition), Room Temperature (reaction) |
| Reaction Time | 4-6 hours |
| Product Information | |
| Theoretical Yield | 28.9 g |
| Typical Experimental Yield | 20.2 g - 23.1 g (70-80%) |
| Melting Point | 144-147 °C[1] |
| Purity (after recrystallization) | >98% |
Experimental Protocol
Materials and Equipment
-
Glassware: 500 mL three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, separatory funnel, Büchner funnel, beakers, graduated cylinders.
-
Reagents:
-
Chlorobenzene (C₆H₅Cl)
-
4-Chlorobenzoyl chloride (C₇H₄Cl₂O)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Crushed ice
-
-
Equipment: Magnetic stir plate, ice bath, rotary evaporator, vacuum filtration setup, melting point apparatus.
Procedure
-
Reaction Setup:
-
Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.
-
The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
-
Addition of Catalyst and Solvent:
-
To the three-neck flask, add anhydrous aluminum chloride (23.0 g, 0.172 mol).
-
Add 100 mL of anhydrous dichloromethane to the flask.
-
Cool the suspension to 0-5 °C using an ice bath.
-
-
Addition of Reactants:
-
In the dropping funnel, prepare a solution of 4-chlorobenzoyl chloride (20.1 g, 0.115 mol) and chlorobenzene (19.4 g, 0.172 mol) in 100 mL of anhydrous dichloromethane.
-
Add this solution dropwise to the stirred aluminum chloride suspension over a period of 30-45 minutes, ensuring the internal temperature is maintained below 5 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Carefully and slowly quench the reaction by pouring the mixture into a beaker containing a vigorously stirred mixture of 300 g of crushed ice and 100 mL of 2M hydrochloric acid.
-
Transfer the quenched mixture to a separatory funnel.
-
-
Extraction and Washing:
-
Separate the organic layer.
-
Extract the aqueous layer with two 50 mL portions of dichloromethane.
-
Combine all the organic layers.
-
Wash the combined organic layer sequentially with 100 mL of 2M hydrochloric acid, 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the dichloromethane using a rotary evaporator to obtain the crude this compound as a solid.
-
-
Purification:
-
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure this compound.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.
-
4-Chlorobenzoyl chloride is corrosive and a lachrymator. Handle with caution.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
References
Application Notes: The Role of 4,4'-Dichlorobenzophenone as a Photoinitiator in UV Curing
**Abstract
These application notes provide a comprehensive overview of 4,4'-Dichlorobenzophenone (DCBP) as a Type II photoinitiator for ultraviolet (UV) curing applications. This document covers the fundamental mechanism of action, typical applications, and detailed experimental protocols for formulation, curing, and characterization. Quantitative data on the performance of a closely related derivative is presented to illustrate the effects on polymerization kinetics. Diagrams for the photoinitiation pathway and experimental workflows are included to provide clear visual guidance.
Introduction to UV Curing and Photoinitiators
Ultraviolet (UV) curing is a photopolymerization process that uses high-intensity UV light to instantly cure or dry inks, coatings, and adhesives.[1] This technology offers significant advantages over traditional thermal curing methods, including rapid processing speeds, low energy consumption, solvent-free formulations, and operation at room temperature.[2][3]
The key to this process is the photoinitiator, a compound that absorbs UV energy and transforms it into reactive species, typically free radicals or cations.[4][5] These species initiate the polymerization of monomers and oligomers in the formulation, leading to the formation of a highly crosslinked polymer network.[3][5]
This compound (CAS: 90-98-2), hereafter referred to as DCBP, is a substituted benzophenone (B1666685) widely used as a Type II photoinitiator.[6][7] Like other benzophenone derivatives, it is employed in systems containing acrylate (B77674) or methacrylate (B99206) monomers for applications in coatings, adhesives, and printing inks.[8]
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound is provided below. The UV absorption spectrum is crucial for matching the photoinitiator with the emission spectrum of the UV light source, such as a medium-pressure mercury lamp.[5]
| Property | Value | Reference |
| Chemical Formula | C₁₃H₈Cl₂O | [2] |
| Molecular Weight | 251.11 g/mol | |
| Appearance | White to light yellow powder | [6] |
| CAS Number | 90-98-2 | [2] |
| Melting Point | 144-146 °C | |
| Boiling Point | 353 °C | |
| UV Absorption Max (λmax) | ~260 nm (in ethanol) | [2] |
Mechanism of Action: Type II Photoinitiation
DCBP functions as a Type II photoinitiator, which operates via a bimolecular process. Unlike Type I photoinitiators that undergo direct cleavage, Type II initiators require a co-initiator or synergist to generate free radicals.[8] The most common co-initiators are hydrogen donors, typically tertiary amines.[8]
The process can be broken down into the following steps:
-
UV Absorption: The benzophenone core of the DCBP molecule absorbs photons from the UV light source.[1]
-
Excitation: This absorption promotes the molecule from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state is very short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).
-
Hydrogen Abstraction: The triplet state DCBP is a highly reactive diradical. It abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine).
-
Radical Generation: This hydrogen abstraction results in two radicals: a ketyl radical from the DCBP and an alkylamino radical from the co-initiator. The alkylamino radical is typically the primary species that initiates the polymerization of the acrylate or methacrylate monomers.[8]
Caption: Type II photoinitiation mechanism of DCBP.
Applications
DCBP is a versatile photoinitiator used in a variety of industrial applications where rapid, reliable curing is required.
-
Coatings and Varnishes: Used in clear and pigmented coatings for wood, plastic, and metal to provide protective and decorative finishes.[6][7]
-
Printing Inks: Facilitates the high-speed drying of inks in screen, flexographic, and offset printing.[8]
-
Adhesives: Employed in the formulation of structural and pressure-sensitive adhesives that cure on demand with UV exposure.[9]
-
Polymer Synthesis: Acts as an intermediate in the manufacturing of high-performance polymers and other specialty chemicals.[7]
Performance Data (Illustrative)
The following data summarizes the effect of adding DEABP as a co-initiator to a resin system for dental 3D printing, showing a significant improvement in the degree of monomer conversion (DC).[10]
| Irradiation Time (seconds) | Degree of Conversion (%) - Without DEABP | Degree of Conversion (%) - With DEABP |
| 10 | 18.5 | 30.2 |
| 30 | 25.1 | 42.8 |
| 60 | 30.8 | 50.1 |
| 180 | 41.2 | 58.9 |
| 300 | 45.3 | 62.5 |
| Data adapted from a study on a dental resin (BisGMA) cured with a 405 nm LED light source.[10] |
These results demonstrate that the inclusion of a benzophenone-based initiator can significantly increase both the speed and the final extent of polymerization.[10]
Experimental Protocols
The following protocols provide a general framework for utilizing DCBP in a laboratory setting. Safety precautions, including the use of UV-blocking eye protection and appropriate personal protective equipment (PPE), are mandatory.
Protocol 1: Preparation of a UV-Curable Acrylate Formulation
This protocol describes the preparation of a simple, clear UV-curable coating.
Materials:
-
Urethane Diacrylate or Epoxy Acrylate Oligomer
-
Tri(propylene glycol) diacrylate (TPGDA) (Reactive Diluent)
-
This compound (DCBP) (Photoinitiator)
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA) or Triethylamine (TEA) (Co-initiator)
-
Amber glass vials or containers opaque to UV light
Procedure:
-
In an amber vial, combine the oligomer and reactive diluent at the desired ratio (e.g., 60:40 by weight). Mix thoroughly with a magnetic stirrer until a homogeneous, clear solution is obtained.
-
Add DCBP to the mixture. A typical concentration range is 0.5% to 4% by weight of the total formulation. Stir until fully dissolved. Gentle warming (40-50°C) may be required.
-
Add the amine co-initiator. The concentration is typically 1.5 to 2 times that of the photoinitiator on a molar basis, or 1% to 5% by weight.
-
Continue stirring in the dark for 15-20 minutes to ensure complete homogenization.
-
Store the formulation in the dark until use. The formulation is stable at room temperature in the absence of UV light.[11]
Protocol 2: UV Curing and Performance Evaluation
This protocol outlines the curing process and subsequent characterization of the cured film.
Equipment:
-
UV Curing System (e.g., medium-pressure mercury lamp or 365 nm LED)
-
Radiometer to measure UV intensity (irradiance)
-
Film applicator or spin coater
-
Substrate (e.g., glass slides, metal panels)
-
Pencil Hardness Tester (ASTM D3363)
-
Cotton swabs
Procedure:
-
Film Application: Apply the liquid formulation onto the desired substrate using a film applicator to achieve a specific, uniform thickness (e.g., 25-50 µm).
-
UV Curing: Place the coated substrate under the UV lamp at a fixed distance. Expose the film to UV radiation. The required UV dose (J/cm²) depends on the formulation, film thickness, and lamp intensity (mW/cm²). A typical starting point is an intensity of 100 mW/cm² for 5-30 seconds.
-
Cure Speed Assessment (Tack-Free Time): Immediately after exposure, gently touch the surface with a clean cotton swab. The film is considered tack-free when no fibers adhere to the surface. Record the minimum exposure time required to achieve this state.
-
Hardness Testing: Allow the cured film to condition for at least 1 hour (or as specified by the test method). Determine the pencil hardness by pushing pencils of increasing hardness (from 6B to 6H) across the surface at a 45° angle until a scratch or gouge is formed. The hardness is reported as the grade of the hardest pencil that does not scratch the surface.
Protocol 3: Monitoring Cure Kinetics with Real-Time FTIR
Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for quantitatively measuring the rate and degree of monomer conversion during photopolymerization.[1][4][12]
Equipment:
-
FTIR Spectrometer with a rapid scan capability
-
UV light guide and external UV source compatible with the FTIR sample compartment
Procedure:
-
Sample Preparation: Place a small drop of the liquid formulation between two transparent salt plates (e.g., KBr) or on an ATR crystal.
-
Baseline Spectrum: Record an IR spectrum of the uncured liquid sample. Identify the characteristic absorption peak of the acrylate double bond (C=C), which typically appears around 1635 cm⁻¹ and 810 cm⁻¹.[13]
-
Initiate Curing: While continuously collecting spectra, expose the sample to the UV light source.
-
Data Collection: Collect spectra at regular, short intervals (e.g., every 0.1 to 1 second) throughout the irradiation period.
-
Calculate Conversion: The degree of conversion at any time (t) is calculated by monitoring the decrease in the area of the acrylate peak relative to an internal standard peak that does not change during the reaction (e.g., a C=O ester peak around 1725 cm⁻¹).
-
Conversion (%) = [1 - (Area(t) / Area(0))] * 100
-
Caption: Workflow for UV curing formulation and analysis.
Conclusion
This compound is an effective and widely used Type II photoinitiator for free-radical polymerization in UV curing systems. Its utility in combination with an amine co-initiator allows for rapid and efficient curing of various formulations. By understanding its mechanism of action and following structured experimental protocols, researchers can successfully formulate and characterize high-performance UV-curable coatings, inks, and adhesives for a broad range of applications.
References
- 1. paint.org [paint.org]
- 2. This compound [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. reportprime.com [reportprime.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. "BIO-BASED UV-CURABLE FILMS AND THE EFFECT OF BIO-CONTENT ON THE PROPER" by SAHILKUMAR CHAUDHARY [digitalcommons.pittstate.edu]
Application of 4,4'-Dichlorobenzophenone in Agrochemical Synthesis
Introduction
4,4'-Dichlorobenzophenone (DCBP) is a versatile chemical intermediate widely utilized in the synthesis of a variety of organic compounds, including pharmaceuticals, polymers, and notably, agrochemicals. Its rigid diphenylmethane (B89790) core and the presence of two reactive chlorine atoms make it an attractive scaffold for the development of novel pesticides. This document outlines the application of this compound in the synthesis of active agrochemical compounds, providing detailed experimental protocols and quantitative data for key synthetic transformations.
Synthesis of Insecticidal Thiosemicarbazone Derivatives
One of the direct applications of this compound in agrochemical synthesis is the preparation of thiosemicarbazone derivatives, which have demonstrated significant insecticidal and larvicidal activities. The synthesis involves the condensation of this compound with thiosemicarbazide (B42300).
Experimental Protocol: Synthesis of this compound Thiosemicarbazone
This protocol describes the synthesis of the thiosemicarbazone derivative of this compound, a key step in producing insecticidally active compounds.
Materials:
-
This compound
-
Thiosemicarbazide
-
Glacial Acetic Acid
-
Distilled Water
Procedure:
-
A solution of this compound (0.1 mol) in 100 mL of ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
To this solution, thiosemicarbazide (0.1 mol) is added, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The solid product is washed with cold distilled water and then recrystallized from ethanol to afford the pure this compound thiosemicarbazone.
Quantitative Data:
The following table summarizes the typical yield and physical properties of the synthesized this compound thiosemicarbazone.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| This compound thiosemicarbazone | C₁₄H₁₁Cl₂N₃S | 324.23 | 188-190 | 85-90 |
Insecticidal Activity:
Thiosemicarbazone derivatives of this compound have been evaluated for their insecticidal activity against various pests. For instance, studies have shown their larvicidal effects against mosquito species like Aedes aegypti and Aedes albopictus.[1][2] The biological activity is attributed to the presence of the azomethine group (-N=C<) and the thioketone group (-C=S).
Synthesis of Fungicidal Oxadiazole Precursors
This compound can also serve as a starting material for the synthesis of precursors to fungicidal compounds, such as 1,3,4-oxadiazole (B1194373) derivatives. The first step in this synthesis is the formation of a hydrazone, which can then be cyclized to the oxadiazole ring system.
Experimental Protocol: Synthesis of this compound Hydrazone
This protocol details the synthesis of this compound hydrazone, an intermediate for oxadiazole synthesis.
Materials:
-
This compound
-
Hydrazine Hydrate (B1144303)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, this compound (0.1 mol) is dissolved in 100 mL of ethanol.
-
Hydrazine hydrate (0.1 mol) is added to the solution, followed by a few drops of glacial acetic acid as a catalyst.
-
The mixture is refluxed for 3-5 hours, with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The product is washed with water and recrystallized from ethanol to yield pure this compound hydrazone.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| This compound hydrazone | C₁₃H₁₀Cl₂N₂ | 265.14 | 145-147 | 90-95 |
The resulting hydrazone can be further reacted with various reagents, such as acetic anhydride (B1165640) or carbon disulfide, to form the corresponding 1,3,4-oxadiazole derivatives, a class of compounds known for their broad-spectrum fungicidal activity.[3][4][5][6][7]
Signaling Pathways and Experimental Workflows
Diagrams:
References
- 1. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
- 2. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Application Notes and Protocols: 4,4'-Dichlorobenzophenone as an Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,4'-dichlorobenzophenone as a key intermediate in the synthesis of prominent pharmaceutical agents, particularly antifungal drugs. This document includes detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways to support research and development in medicinal chemistry.
Introduction
This compound is a versatile chemical intermediate widely utilized in organic synthesis.[1][2][3] Its stable structure and reactive carbonyl group make it a valuable precursor in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2] A primary application of this compound in the pharmaceutical industry is in the multi-step synthesis of azole antifungal agents, such as ketoconazole (B1673606) and itraconazole (B105839).[4][5] These drugs are crucial in treating a variety of fungal infections.
This document outlines the synthetic routes from this compound and other precursors to these antifungal agents and details their mechanisms of action.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 90-98-2 | [1][6] |
| Molecular Formula | C₁₃H₈Cl₂O | [6] |
| Molecular Weight | 251.11 g/mol | [6] |
| Appearance | Faintly yellow crystalline powder | [1] |
| Melting Point | 144-146 °C | [1] |
| Boiling Point | 353 °C | [1] |
| Solubility | Soluble in hot acetone | [1][7] |
| Purity | 99% | [6] |
Synthesis of Antifungal Agents
While this compound is a key precursor, the synthesis of complex antifungal agents like ketoconazole and itraconazole involves multiple steps and other starting materials. The following sections detail the synthesis of key intermediates and the final assembly of these drugs.
Synthesis of Ketoconazole
The synthesis of ketoconazole from 2,4-dichloroacetophenone involves the formation of a dioxolane intermediate, which is then coupled with a piperazine (B1678402) side chain.
Experimental Protocol: Synthesis of cis-[2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate
This protocol is adapted from the synthesis of a key ketoconazole intermediate.
-
Ketalization and Bromination:
-
A mixture of 2,4-dichloroacetophenone (189 g, 1.0 mol) and glycerine (110 g, 1.2 mol) in 400 mL of benzene (B151609) and 200 mL of n-butanol is refluxed with a catalytic amount of p-toluenesulfonic acid monohydrate (6 g) for 24 hours with azeotropic removal of water.[8]
-
After cooling the mixture to 40 °C, bromine (192 g, 1.2 mol) is added dropwise over 2 hours.[8]
-
The mixture is stirred for 30 minutes and then evaporated in vacuo to yield the crude bromo ketal.[8]
-
-
Benzoylation:
-
Benzoyl chloride (140.5 g, 1.0 mol) is added dropwise at 5 °C to a solution of the crude bromo ketal (311.2 g, 0.91 mol) in 600 mL of dry pyridine (B92270) over 1 hour.[8]
-
The mixture is stirred for 2.5 hours and then diluted with water.[8]
-
The mixture is extracted with chloroform (B151607), and the organic layer is washed with 6 N HCl, dried with MgSO₄, and evaporated in vacuo.[8]
-
The resulting oily residue is solidified by stirring with methanol (B129727) to give the product.[8]
-
Two crystallizations from ethanol (B145695) afford the pure cis isomer.[8]
-
| Step | Product | Yield | Purity | Reference |
| Benzoylation | cis-[2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate | 50% | 95.6% (GC) | [8] |
Experimental Protocol: Synthesis of Ketoconazole Derivatives
This protocol outlines a general method for the condensation reaction to form ketoconazole derivatives.
-
In a 1000 mL reaction flask, add cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane]-4-methyl p-toluenesulfonate (45 g), [4-(4-hydroxyphenyl)]-1-piperazine carboxylic acid ethyl ester (42 g), sodium ethylate (15 g), and N,N-dimethylformamide (300 g).[9]
-
React at 10 °C for 30 hours.[9]
-
Upon completion, add 500 g of frozen water to reduce the temperature to 10 °C and precipitate the product.[9]
-
Filter the precipitate and wash with water until neutral, then dry to obtain the crude ketoconazole derivative.[9]
| Reactants | Product | Yield | Purity (HPLC) | Reference |
| cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane]-4-methyl p-toluenesulfonate and [4-(4-hydroxyphenyl)]-1-piperazine carboxylic acid ethyl ester | Ketoconazole derivative | Not specified | 94% | [9] |
Synthesis of Itraconazole
The synthesis of itraconazole is a multi-step process involving the preparation of a key triazole intermediate and its subsequent condensation.
Experimental Protocol: Synthesis of Itraconazole Intermediate (Triazole Compound)
This protocol describes the synthesis of a key triazole intermediate for itraconazole.
-
In a reaction flask, add cis-bromo ester (10 g, 0.022 mol), anhydrous potassium carbonate (8.3 g, 0.06 mol), water (0.1 g), triazole (5 g, 0.075 mol), polyethylene (B3416737) glycol 400 (0.5 g), and dimethyl sulfoxide (B87167) (40 g).[4][10]
-
After the reaction is complete, add water and extract with chloroform.[4][10]
-
Separate the aqueous layer and evaporate the chloroform from the organic layer until dryness.[4][10]
-
Recrystallize the residue from ethyl acetate (B1210297) to obtain the triazole compound.[4][10]
| Reactants | Product | Yield | Purity | Isomer Content | Reference |
| cis-bromo ester and triazole | Itraconazole Intermediate | 78.4% | 88.20% | 10.0% | [4][10] |
Experimental Protocol: Synthesis of Itraconazole
This protocol details the final condensation step to produce itraconazole.
-
2,4-Dihydro-4-[4-[4-[(4-hydroxyphenyl)-1-piperzinyl]phenyl]2-(1-methylpropyl)-3H-1,2,4-triazol-3-one (100 g) and 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)-1,3-dioxolane-4-methanol 4-methyl sulfonate (124.6 g) are heated at 60-65 °C in dimethylsulfoxide (460 mL) with potassium hydroxide (B78521) powder (25 g).[11]
-
The mixture is stirred for 3 hours at 60-65 °C.[11]
-
The reaction mixture is then added to methanol (1000 mL) cooled to 5-10 °C and stirred for 1 hour.[11]
-
The precipitate is filtered to obtain the wet product, which is then crystallized from methanol and washed with demineralized water, followed by another crystallization in methanol.[11]
Mechanism of Action of Azole Antifungals
Ketoconazole and itraconazole share a common mechanism of action, targeting the synthesis of ergosterol (B1671047), a critical component of the fungal cell membrane.[1][6][12][13]
Ergosterol Biosynthesis Inhibition:
Azole antifungals inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[6][12][13] This enzyme is essential for the conversion of lanosterol to ergosterol.[6][12] The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane.[12][13] This disruption of the cell membrane's integrity and function ultimately leads to the inhibition of fungal growth (fungistatic effect) and, in some cases, fungal cell death.[1][6][12]
Itraconazole's Additional Mechanism:
In addition to inhibiting ergosterol synthesis, itraconazole has been shown to be a potent antagonist of the Hedgehog (Hh) signaling pathway.[2][14] It appears to act on the Smoothened (Smo) protein, a key component of the Hh pathway, by a mechanism distinct from other known Smo antagonists.[2][14] This dual mechanism of action may contribute to its broad-spectrum antifungal activity and has also led to its investigation as an anti-cancer agent.[2]
Diagrams
Caption: Mechanism of action of azole antifungals.
Caption: Itraconazole's inhibition of the Hedgehog signaling pathway.
Caption: General synthetic workflow for azole antifungals. antifungals.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CN101391994A - Synthetic method of itraconazole key intermediate triazole compounds - Google Patents [patents.google.com]
- 5. cphi-online.com [cphi-online.com]
- 6. nbinno.com [nbinno.com]
- 7. Design and Synthesis of Tetrazole- and Pyridine-Containing Itraconazole Analogs as Potent Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 9. CN101665490A - Method for preparing ketoconazole derivatives - Google Patents [patents.google.com]
- 10. Synthetic method of itraconazole key intermediate triazole compounds - Eureka | Patsnap [eureka.patsnap.com]
- 11. WO2011121594A1 - A process for the preparation of itraconazole - Google Patents [patents.google.com]
- 12. What is the mechanism of Ketoconazole? [synapse.patsnap.com]
- 13. What is the mechanism of Itraconazole? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of 4,4'-Dichlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dichlorobenzophenone (DCBP) is a chemical compound of significant interest due to its prevalence as a metabolite of the pesticide dicofol (B1670483) and its potential persistence in the environment.[1][2] Accurate and sensitive analytical methods are crucial for monitoring its presence in various matrices, including environmental samples, food products, and biological tissues. This document provides detailed application notes and protocols for the detection and quantification of this compound using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with various detectors.
Chemical Properties
| Property | Value |
| CAS Number | 90-98-2[3] |
| Molecular Formula | C13H8Cl2O[3] |
| Molecular Weight | 251.11 g/mol [3] |
| LogP | 4.39[3] |
| Synonyms | Bis(4-chlorophenyl)methanone, p,p'-Dichlorobenzophenone[3] |
Analytical Methodologies
A variety of analytical methods are suitable for the determination of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The most commonly employed techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.
Quantitative Data Summary
The following table summarizes the performance of different analytical methods for the determination of this compound.
| Analytical Method | Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-ECD | Cod | Liquid Extraction, Sulfuric Acid Cleanup, Alumina Column Cleanup | 0.01 ng/g l.w. | - | 99 - 146 | [4][5] |
| GC-MS/MS | Surface Water | Solid-Phase Extraction (SPE) | - | 0.8 ng/L | - | [6] |
| HPLC-UV | Water | Salting-Out Liquid-Liquid Extraction (SALLE) | 0.004 µg/L | 0.01 µg/L | 99.69 | [7] |
| LC-MS/MS | Fruits and Vegetables | QuEChERS | 0.02 - 1.90 µg/kg | 10 µg/kg | - | [8] |
Application Note 1: Determination of this compound in Environmental Water Samples by GC-MS/MS
This method is suitable for the trace analysis of this compound in surface water, providing high sensitivity and selectivity.
Experimental Workflow
GC-MS/MS analysis workflow for DCBP in water.
Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials: 0.5 L water sample, 0.45 µm glass fiber filters, acetic acid, methanol (B129727), ultrapure water, ethyl acetate, dichloromethane (B109758), SPE cartridges.
-
Procedure:
-
Filter the 0.5 L water sample through a 0.45 µm glass fiber filter.[6]
-
Acidify the sample to pH 5 with acetic acid.[6]
-
Condition the SPE cartridge sequentially with 5 mL of methanol and 5 mL of ultrapure water.[6]
-
Load the water sample onto the SPE cartridge at a flow rate of 5 mL/min.[6]
-
Dry the cartridge after loading.
-
Elute the analytes with 2.5 mL of ethyl acetate, followed by 2.5 mL of dichloromethane, and finally 2.5 mL of a 1:1 mixture of dichloromethane and ethyl acetate.[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the residue in 200 µL of methanol for GC-MS/MS analysis.[6]
-
2. Instrumental Analysis: GC-MS/MS
-
Instrumentation: Gas chromatograph coupled with a triple quadrupole mass spectrometer (e.g., Thermo Scientific TRACE 1310 GC and TSQ 8000 EVO MS).[6]
-
GC Conditions:
-
Column: TR-pesticides II, 30 m x 0.25 mm x 0.25 µm.[6]
-
Injector Temperature: 250 °C.[6]
-
Injection Mode: Splitless (1 µL).[6]
-
Carrier Gas: Helium at a constant flow of 1.3 mL/min.[6]
-
Oven Temperature Program: Start at 75 °C (hold for 3 min), ramp to 180 °C at 30 °C/min, then ramp to 280 °C at 5 °C/min (hold for 1 min).[6]
-
-
MS/MS Conditions:
Application Note 2: Analysis of this compound in Biological Tissues by GC-ECD
This method is designed for the analysis of DCBP in complex biological matrices such as fish tissue, where lipid removal is a critical step.
Relationship between Dicofol and DCBP
This compound is a primary degradation product of the pesticide Dicofol. Analytical methods must consider this relationship, as improper techniques (e.g., high-temperature injection in GC) can lead to the artificial formation of DCBP from Dicofol, resulting in inaccurate quantification.[4]
Degradation pathway of Dicofol to DCBP.
Protocols
1. Sample Preparation: Liquid Extraction and Cleanup
-
Materials: Biological tissue sample (e.g., cod), iso-hexane, diethyl ether (DEE), concentrated sulfuric acid, basic aluminum oxide, n-hexane.
-
Procedure:
-
Homogenize the tissue sample.
-
Perform liquid extraction with a mixture of iso-hexane and diethyl ether.[4]
-
Wash the extract with an acidic sodium chloride solution.[4]
-
Remove lipids from the organic phase by treatment with concentrated sulfuric acid.[4]
-
Concentrate the iso-hexane phase to 0.5 mL.[4]
-
Perform a cleanup step using a basic aluminum oxide column. Precondition the column with n-hexane/DEE (9:1, v/v).[4]
-
Apply the sample and elute with n-hexane/DEE (9:1, v/v) followed by DEE.[4]
-
Reduce the solvent volume and adjust to a final volume of 0.1 mL for GC-ECD analysis.[4]
-
2. Instrumental Analysis: GC-ECD
-
Instrumentation: Gas chromatograph with an Electron Capture Detector (ECD).
-
GC Conditions:
-
Column: TR-5MS, 30 m x 0.25 mm x 0.1 µm.[4]
-
Injection: On-column injection is recommended to prevent thermal degradation of co-extracted compounds like dicofol.[4] If using split/splitless injection, a programmed temperature vaporizer (PTV) injector is preferred, starting at a low temperature (e.g., 55 °C) and ramping up.[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]
-
Oven Temperature Program: Start at 55 °C (hold for 2 min), ramp to 300 °C at 15 °C/min, and hold for 8 min.[4]
-
Detector Temperature: 325 °C.[4]
-
Makeup Gas: Nitrogen at 25 mL/min.[4]
-
Application Note 3: High-Throughput Analysis of this compound in Fruits and Vegetables using QuEChERS and LC-MS/MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique widely used for the analysis of pesticide residues in food matrices.
Experimental Workflow
QuEChERS workflow for DCBP analysis in produce.
Protocols
1. Sample Preparation: QuEChERS
-
Materials: Homogenized fruit or vegetable sample, acetonitrile, QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate), dispersive SPE sorbents (e.g., PSA, C18).
-
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add acetonitrile and internal standards. Shake vigorously.
-
Add the QuEChERS extraction salts, shake, and centrifuge.
-
Transfer an aliquot of the supernatant to a dispersive SPE tube containing PSA and other sorbents as needed for the matrix.
-
Shake and centrifuge.
-
The final supernatant can be directly analyzed by LC-MS/MS or may require dilution.
-
2. Instrumental Analysis: LC-MS/MS
-
Instrumentation: High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer.
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Safety Precautions
Standard laboratory safety practices should be followed when handling chemicals and operating analytical instruments. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All procedures should be performed in a well-ventilated area or under a fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. 4,4’-Dichlorobenzophenone | SIELC Technologies [sielc.com]
- 4. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ise.usj.edu.mo [ise.usj.edu.mo]
- 7. deswater.com [deswater.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Separation of 4,4’-Dichlorobenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Quantification of 4,4'-Dichlorobenzophenone in Environmental Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dichlorobenzophenone (DCBP) is an organic compound of significant environmental concern. It is primarily known as a degradation product of the pesticide dicofol (B1670483) and can also be formed from the breakdown of other organochlorine compounds like DDT. Due to its persistence, potential for bioaccumulation, and suspected endocrine-disrupting properties, monitoring the concentration of DCBP in various environmental compartments is crucial for assessing its ecological risk and potential impact on human health.
This document provides detailed application notes and standardized protocols for the quantification of this compound in diverse environmental matrices, including water, soil, sediment, and biota. The methodologies described herein utilize modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure high sensitivity and selectivity.
Data Presentation: Quantitative Data Summary
The following tables summarize the reported concentrations of this compound in various environmental samples from different geographical locations. This data provides a comparative overview of the extent of DCBP contamination.
Table 1: Concentration of this compound in Water Samples
| Geographic Location | Water Source | Concentration Range (ng/L) | Mean Concentration (ng/L) | Reference |
| Pearl River Delta, China | Coastal Surface Water | 2.98 - 29.87 | 12.50 (Hong Kong), 4.05 (Macao) | [1][2] |
Table 2: Concentration of this compound in Soil Samples
| Geographic Location | Soil Type | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |
| Agricultural Lands, Greece | Not Specified | Not Specified (Detected) | Not Specified | [3] |
| Canary Islands, Spain | Clay Loam | Detected in 9 out of 18 samples | Not Specified | [4] |
Table 3: Concentration of this compound in Biota Samples
| Organism | Tissue | Geographic Location | Concentration Range (ng/g wet weight) | Mean Concentration (ng/g wet weight) | Reference |
| Arctic Cod (Gadus morhua) | Muscle | Not Specified | Not Specified (Used for recovery studies) | Not Specified | [5][6] |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the quantification of this compound in various environmental matrices.
Workflow for Water Sample Analysis
Workflow for Soil and Sediment Analysis
Workflow for Biota Sample Analysis
Experimental Protocols
Protocol 1: Quantification of this compound in Water by SPE and GC-MS
This protocol is adapted for the extraction and quantification of DCBP from water samples using Solid Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation 1.1. Collect a 1 L water sample in a pre-cleaned amber glass bottle. 1.2. Filter the water sample through a 0.45 µm glass fiber filter to remove suspended particles. 1.3. Acidify the filtered water to pH 2 with sulfuric acid to improve the stability of DCBP.
2. Solid Phase Extraction (SPE) 2.1. Condition a 6 mL, 500 mg C18 SPE cartridge by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water (acidified to pH 2). 2.2. Load the acidified water sample onto the SPE cartridge at a flow rate of 5-10 mL/min. 2.3. After loading, dry the cartridge by applying a vacuum for 10-15 minutes. 2.4. Elute the retained DCBP from the cartridge with 10 mL of ethyl acetate.
3. Sample Concentration and Analysis 3.1. Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen. 3.2. Transfer the concentrated extract to a 2 mL autosampler vial. 3.3. Add an appropriate internal standard. 3.4. Analyze the extract using GC-MS.
GC-MS Parameters:
-
Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp 1: 30 °C/min to 90 °C, hold for 3 min.
-
Ramp 2: 6 °C/min to 280 °C, hold for 16.5 min.[4]
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]
-
MS Parameters:
Table 4: Method Validation Data for DCBP in Water
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.272 ng/L | [8] |
| Limit of Quantification (LOQ) | 0.824 ng/L | [8] |
| Recovery | 85-110% | [8] |
| Linearity (r²) | >0.99 | [8] |
Protocol 2: Quantification of this compound in Soil and Sediment by QuEChERS and GC-MS/MS
This protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of DCBP from soil and sediment samples, followed by analysis with GC-MS/MS.
1. Sample Preparation 1.1. Air-dry the soil or sediment sample and sieve through a 2 mm mesh to remove large debris. 1.2. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
2. QuEChERS Extraction 2.1. Add 10 mL of acetonitrile to the centrifuge tube. 2.2. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). 2.3. Cap the tube and shake vigorously for 1 minute. 2.4. Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup 3.1. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA). For highly contaminated or complex matrices, C18 may also be included. 3.2. Vortex for 30 seconds. 3.3. Centrifuge at high speed for 2 minutes.
4. Sample Analysis 4.1. Transfer the cleaned extract into an autosampler vial. 4.2. Add an appropriate internal standard. 4.3. Analyze by GC-MS/MS.
GC-MS/MS Parameters:
-
Column: Similar to GC-MS protocol.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp 1: 40 °C/min to 170 °C.
-
Ramp 2: 10 °C/min to 310 °C, hold for 3 min.[5]
-
-
MS/MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
MRM Transitions:
-
Precursor Ion: 250
-
Quantifier Product Ion: 139
-
Qualifier Product Ion: 215[9]
-
-
Table 5: Method Validation Data for DCBP in Soil (Adapted from general pesticide methods)
| Parameter | Expected Value | Reference |
| Recovery | 70-120% | [10] |
| Repeatability (RSD) | <20% | [10] |
| Linearity (r²) | >0.99 | [10] |
Protocol 3: Quantification of this compound in Biota by Liquid-Liquid Extraction and GC-ECD/MS
This protocol is designed for the analysis of DCBP in biological tissues, incorporating a lipid removal step.
1. Sample Preparation and Extraction 1.1. Homogenize approximately 2 g of the tissue sample. 1.2. Mix the homogenate with a suitable solvent system such as iso-hexane and diethyl ether.[5][11] 1.3. Perform liquid-liquid extraction, collecting the organic phase. 1.4. Repeat the extraction process twice and combine the organic extracts.
2. Cleanup 2.1. Lipid Removal: Add concentrated sulfuric acid to the combined extract to remove lipids. DCBP will partition into the acid layer.[5][11] 2.2. Separate the acid layer and re-extract the DCBP into a fresh portion of iso-hexane.[5][11] 2.3. Column Chromatography: Further clean the extract using a basic aluminum oxide column. Elute with a mixture of n-hexane and diethyl ether.[5][11]
3. Concentration and Analysis 3.1. Concentrate the final eluate to a suitable volume under a gentle stream of nitrogen. 3.2. Add an internal standard. 3.3. Analyze using Gas Chromatography with an Electron Capture Detector (GC-ECD) or GC-MS.
GC-ECD Parameters:
-
Column: TR-5MS (30 m x 0.25 mm x 0.1 µm) or equivalent.[5]
-
Injector: On-column injection is recommended to prevent thermal degradation.[5]
-
Oven Temperature Program:
-
Initial temperature: 55 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C, hold for 8 min.[5]
-
-
Detector Temperature: 325 °C.[5]
Table 6: Method Validation Data for DCBP in Biota (Arctic Cod)
| Parameter | Value | Reference |
| Recovery (Low Dose - 9.2 ng) | 99% | [5][6][12] |
| Recovery (High Dose - 46 ng) | 146% | [5][6][12] |
Quality Assurance and Quality Control (QA/QC)
To ensure the reliability and accuracy of the analytical data, a robust QA/QC program should be implemented. This includes:
-
Method Blanks: Analyze a solvent blank with each batch of samples to check for contamination.
-
Matrix Spikes: Spike a duplicate sample with a known concentration of DCBP to assess matrix effects and recovery.
-
Calibration Standards: Prepare a series of calibration standards to establish the linearity of the instrument response.
-
Internal Standards: Use an appropriate internal standard (e.g., a deuterated analog of DCBP) to correct for variations in extraction efficiency and instrument response.
-
Certified Reference Materials (CRMs): Analyze a CRM with a certified concentration of DCBP, if available, to verify the accuracy of the method.
Conclusion
The protocols outlined in this application note provide robust and reliable methods for the quantification of this compound in a range of environmental matrices. The choice of method will depend on the specific matrix, the required detection limits, and the available instrumentation. Proper implementation of these protocols, along with a stringent QA/QC program, will ensure the generation of high-quality data for environmental monitoring and risk assessment of this important contaminant.
References
- 1. ise.usj.edu.mo [ise.usj.edu.mo]
- 2. Environmental characterization of this compound in surface waters from Macao and Hong Kong coastal areas (Pearl River Delta) and its toxicity on two biological models: Artemia salina and Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 5. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. phenomenex.com [phenomenex.com]
- 10. Method validation and dissipation kinetics of four herbicides in maize and soil using QuEChERS sample preparation and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pubs.usgs.gov [pubs.usgs.gov]
Application Notes and Protocols for Photopolymerization Using 4,4'-Dichlorobenzophenone
Introduction
4,4'-Dichlorobenzophenone is a diaryl ketone that functions as a Type II photoinitiator.[1] In the presence of a hydrogen donor, typically a tertiary amine, it can initiate free-radical polymerization upon exposure to ultraviolet (UV) radiation.[2][3] This makes it a valuable component in formulations for UV-curable coatings, inks, adhesives, and in the fabrication of polymer-based materials for research and development. This document provides a detailed protocol for conducting photopolymerization experiments using this compound, aimed at researchers, scientists, and professionals in drug development.
Mechanism of Photoinitiation
This compound is classified as a Type II photoinitiator, which requires a co-initiator to generate the radicals necessary for polymerization. The process is initiated by the absorption of UV light by the benzophenone (B1666685) derivative, which promotes it to an excited triplet state. This excited molecule then abstracts a hydrogen atom from a co-initiator, such as a tertiary amine, generating two radicals: a ketyl radical and an amine-alkyl radical. The amine-alkyl radical is typically the primary species that initiates the polymerization of monomers like acrylates.[4]
Caption: General mechanism of Type II photoinitiation using this compound.
Experimental Protocol
This protocol describes a general method for the photopolymerization of an acrylate-based monomer using this compound as a photoinitiator.
Materials:
-
Photoinitiator: this compound (CAS 90-98-2)
-
Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDB) or Triethylamine (TEA)
-
Monomer: Bisphenol A glycerolate dimethacrylate (BisGMA) or Trimethylolpropane triacrylate (TMPTA)
-
Solvent (optional): Acetone or other suitable solvent
-
Amber vials
-
Micropipettes
-
Glass slides
-
Spacers (e.g., 100 µm thickness)
-
Nitrogen or Argon source (for inert atmosphere)
-
UV Curing System: A medium-pressure mercury lamp or an LED lamp with an emission spectrum that overlaps with the absorption spectrum of this compound (approximately 230-260 nm) is recommended.[5]
Equipment:
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) unit
-
Photo-Differential Scanning Calorimeter (Photo-DSC) (optional, for kinetics studies)
Procedure:
-
Formulation Preparation:
-
In an amber vial, accurately weigh the components of the photopolymer resin. A typical formulation might consist of:
-
This compound: 1-3 wt%
-
Co-initiator (EDB or TEA): 2-4 wt%
-
Monomer (BisGMA or TMPTA): 93-97 wt%
-
-
Mix the components thoroughly using a vortex mixer or magnetic stirrer until the photoinitiator is completely dissolved. If necessary, gentle heating can be applied.
-
-
Sample Preparation:
-
Place two spacers of a defined thickness on a clean glass slide.
-
Apply a small amount of the prepared resin formulation between the spacers.
-
Carefully place a second glass slide on top to form a thin film of the resin. The spacers will ensure a uniform thickness.
-
-
UV Curing:
-
Place the prepared sample under the UV lamp. Ensure the distance between the lamp and the sample is consistent for all experiments.
-
Expose the sample to UV radiation for a predetermined time (e.g., 10, 30, 60, 180, and 300 seconds) to study the curing profile. For experiments sensitive to oxygen inhibition, it is advisable to perform the curing in an inert atmosphere (e.g., under a nitrogen or argon blanket).
-
-
Characterization - Degree of Conversion (DC%) using FTIR:
-
The degree of conversion of the methacrylate (B99206) C=C double bonds into C-C single bonds can be measured using FTIR-ATR.
-
Record the FTIR spectrum of the uncured liquid resin. The absorbance peak of the methacrylate C=C bond is typically observed around 1638 cm⁻¹. An internal standard peak, such as the aromatic C=C peak at around 1608 cm⁻¹, should be used for normalization.
-
After UV curing, record the FTIR spectrum of the polymerized sample.
-
The degree of conversion (DC%) can be calculated using the following formula:
DC (%) = [1 - (A_cured / A_uncured)] x 100
Where:
-
A_cured = Absorbance of the 1638 cm⁻¹ peak in the cured sample / Absorbance of the 1608 cm⁻¹ peak in the cured sample
-
A_uncured = Absorbance of the 1638 cm⁻¹ peak in the uncured sample / Absorbance of the 1608 cm⁻¹ peak in the uncured sample
-
-
Caption: Experimental workflow for photopolymerization.
Data Presentation
The following table presents example data on the degree of conversion at different irradiation times for a hypothetical photopolymer resin containing this compound. This data is illustrative and based on typical results observed for similar Type II photoinitiator systems.
| Irradiation Time (seconds) | Degree of Conversion (%) |
| 10 | 35.2 ± 2.1 |
| 30 | 55.8 ± 1.9 |
| 60 | 68.4 ± 2.5 |
| 180 | 75.1 ± 1.7 |
| 300 | 78.6 ± 2.0 |
Safety and Handling
-
This compound is a chemical compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
UV radiation is harmful to the eyes and skin. Always use appropriate shielding and wear UV-protective eyewear during UV curing procedures.
-
Acrylate and methacrylate monomers can be sensitizers and irritants. Handle them in a well-ventilated area or a fume hood.
Troubleshooting
-
Low Degree of Conversion:
-
Oxygen Inhibition: Oxygen can quench the excited triplet state of the photoinitiator and scavenge free radicals. Perform curing under an inert atmosphere.
-
Insufficient UV Dose: Increase the exposure time or the intensity of the UV lamp.
-
Wavelength Mismatch: Ensure the emission spectrum of the UV lamp overlaps with the absorption spectrum of this compound.
-
Incorrect Formulation: Optimize the concentration of the photoinitiator and co-initiator.
-
-
Inconsistent Results:
-
Ensure all experimental parameters (e.g., sample thickness, distance from the UV lamp, exposure time) are kept constant.
-
Ensure the photopolymer resin is homogeneously mixed.
-
References
Application Notes: 4,4'-Dichlorobenzophenone as a Photo-Crosslinking Agent for Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dichlorobenzophenone (DCBP) is a highly versatile organic compound that can function as an effective photo-crosslinking agent for a wide variety of polymers. Upon exposure to ultraviolet (UV) radiation, DCBP initiates a reaction that leads to the formation of covalent bonds between polymer chains, transforming a thermoplastic or liquid resin into a more robust, thermoset material. This crosslinking process can significantly enhance the mechanical, thermal, and chemical resistance properties of the base polymer.
The mechanism is predicated on the well-established photochemistry of benzophenone (B1666685) derivatives. When irradiated with UV light, typically in the 350 nm range, the carbonyl group of DCBP undergoes an n→π* transition to an excited singlet state, which then rapidly converts to a more stable triplet state via intersystem crossing.[1] This triplet state is a powerful diradical that can abstract a hydrogen atom from a nearby polymer backbone (P-H).[1][2] This hydrogen abstraction event generates a polymer macroradical (P•) and a diphenylketyl radical. Two polymer macroradicals can then combine to form a stable carbon-carbon crosslink, resulting in a three-dimensional polymer network.[1] The presence of electron-withdrawing chlorine atoms on the phenyl rings can help stabilize the triplet radical, potentially enhancing the efficiency of the hydrogen abstraction process.[3]
These application notes provide an overview of the use of DCBP as a crosslinking agent, including its mechanism of action, suitable polymer systems, and generalized protocols for its application.
Key Applications
The use of DCBP as a crosslinking agent is particularly relevant in applications requiring enhanced material performance.
-
Hydrogel Formation: Creating crosslinked hydrophilic polymer networks for applications in drug delivery, tissue engineering, and superabsorbent materials.
-
Industrial Coatings: Improving the scratch resistance, chemical stability, and durability of polymer coatings on various substrates.
-
Adhesives: Enhancing the cohesive strength and thermal stability of pressure-sensitive adhesives.[4][5]
-
Biomaterial and Medical Device Modification: Covalently bonding polymers to surfaces to improve biocompatibility or create antimicrobial coatings.[6] The robust nature of the resulting polymers suggests potential use in long-acting injectable drug delivery systems.
Data Presentation
While extensive data on the use of this compound as an additive photo-crosslinker is limited in publicly available literature, its role as a monomer in high-performance polymers provides significant insight into the properties of the resulting materials. The following tables summarize key thermal and mechanical properties of poly(aryl ether ketone)s (PAEKs) synthesized using DCBP as a key building block. This data demonstrates the excellent intrinsic properties associated with the DCBP chemical moiety.
Table 1: Thermal Properties of Polymers Synthesized with this compound.
| Polymer System | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (°C) | Reference |
| Poly(phthalazinone ether ketone) | 261 | > 500 (in N2) | [1] |
| Poly(phthalazinone ether sulfone ketone)s (PPESKs) | 264 - 299 | > 500 (in N2) | [7] |
| Amorphous Poly(ether ketone)s (PEKs) | 209 - 255 | 536 - 554 (in N2) | [8] |
Table 2: Mechanical Properties of Polymer Films Cast from Polymers Synthesized with this compound.
| Polymer System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| Poly(phthalazinone ether sulfone ketone)s (PPESKs) | > 68 | > 0.80 | > 19 | [7] |
| Amorphous Poly(ether ketone)s (PEKs) | 74.6 - 86.8 | 2.9 - 3.6 | 5 - 9 | [8] |
| Poly(aryl ether ketone)s with triphenylmethane | 78 - 85 | 1.9 - 2.4 | 7 - 10 | [8] |
Visualizations
Caption: Mechanism of DCBP-induced polymer photo-crosslinking.
Caption: General experimental workflow for polymer crosslinking.
Experimental Protocols
The following are generalized protocols for using this compound as a photo-crosslinking agent. The optimal parameters (DCBP concentration, solvent, UV exposure time, and intensity) must be determined empirically for each specific polymer system.
Protocol 1: Solvent-Based Film Crosslinking
Objective: To crosslink a polymer film from a solvent-cast mixture.
Materials:
-
Base polymer
-
This compound (DCBP)
-
Volatile organic solvent (e.g., Tetrahydrofuran (THF), Chloroform, Toluene) capable of dissolving the polymer and DCBP.
-
UV curing system (e.g., mercury lamp or LED with emission around 365 nm)
-
Spin coater or film applicator
-
Vacuum oven
Procedure:
-
Preparation of Polymer Solution:
-
Prepare a polymer solution of a desired concentration (e.g., 10-20% w/v) by dissolving the polymer in a suitable solvent.
-
Add the desired amount of DCBP to the solution. The concentration of DCBP can range from 0.1% to 5% by weight relative to the polymer, depending on the desired crosslinking density.
-
Stir the mixture at room temperature until both the polymer and DCBP are fully dissolved.
-
-
Film Casting:
-
Cast the solution onto a suitable substrate (e.g., glass slide, silicon wafer) using a method such as spin coating, drop casting, or knife coating to achieve a film of uniform thickness.
-
-
Solvent Removal:
-
Dry the cast film to remove the solvent. This is typically done in a vacuum oven at a temperature below the polymer's glass transition temperature (Tg) for several hours or overnight.
-
-
UV Curing:
-
Place the dried film under a UV lamp. The distance from the lamp and the intensity of the radiation should be controlled.
-
Irradiate the film with UV light (λ ≈ 365 nm). The required energy dose will depend on the DCBP concentration, film thickness, and the reactivity of the polymer.[1] Typical irradiation times can range from a few minutes to an hour.
-
For thicker samples or to minimize oxygen inhibition at the surface, curing can be performed in an inert atmosphere (e.g., nitrogen).
-
-
Post-Curing Treatment:
-
After irradiation, the film can be heated (post-baked) at a temperature above its Tg to enhance crosslinking by increasing polymer chain mobility, though this is not always necessary.
-
Protocol 2: Determination of Crosslinking Efficiency (Gel Content)
Objective: To quantify the extent of crosslinking by measuring the insoluble fraction of the polymer after UV exposure.
Materials:
-
Crosslinked polymer film
-
Suitable solvent for the uncrosslinked polymer
-
Soxhlet extraction apparatus or sealed vials
-
Analytical balance
-
Vacuum oven
Procedure:
-
Initial Mass Measurement:
-
Carefully weigh the UV-cured polymer film. Let this mass be Winitial.
-
-
Solvent Extraction:
-
Place the film in a vial with a suitable solvent that readily dissolves the uncrosslinked polymer.
-
Allow the film to soak for an extended period (e.g., 24-48 hours) at a controlled temperature to dissolve the soluble (sol) fraction. Gentle agitation can be used.
-
Alternatively, for a more exhaustive extraction, use a Soxhlet apparatus.
-
-
Drying and Final Mass Measurement:
-
Carefully remove the remaining insoluble polymer (the gel).
-
Dry the gel fraction in a vacuum oven until a constant weight is achieved.
-
Weigh the dried, insoluble film. Let this mass be Wfinal.
-
-
Calculation:
-
The gel content, which represents the percentage of the crosslinked polymer, is calculated using the following formula:[2] Gel Content (%) = (Wfinal / Winitial) x 100
-
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information. UV radiation is harmful to the eyes and skin; always use appropriate shielding during the curing process.
References
- 1. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [academiccommons.columbia.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. EP1676870A1 - Photoinitiators and uv-crosslinkable acrylic polymers for pressure sensitive adhesives - Google Patents [patents.google.com]
- 6. US20130040519A1 - Photochemical cross-linkable polymers, methods of making photochemical cross-linkable polymers, methods of using photochemical cross-linkable polymers, and methods of making articles containing photochemical cross-linkable polymers - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Dichlorobenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,4'-Dichlorobenzophenone, with a focus on improving reaction yield and product purity.
Troubleshooting Guide
Low yield or failed reactions are common challenges in organic synthesis. This guide addresses specific issues that may be encountered during the synthesis of this compound via Friedel-Crafts acylation.
Problem: Low to No Product Formation
| Possible Cause | Recommended Action |
| Inactive Catalyst Due to Moisture | The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the reactants or solvent will hydrolyze and deactivate the catalyst.[1][2] Ensure all glassware is thoroughly oven-dried, and use anhydrous solvents and reagents. Handling the Lewis acid in a glovebox or under an inert atmosphere is recommended. |
| Insufficient Catalyst | The ketone product forms a stable complex with the Lewis acid catalyst, rendering it inactive.[1][2] Therefore, at least a stoichiometric amount (one equivalent) of the catalyst relative to the 4-chlorobenzoyl chloride is required. Often, a slight excess (e.g., 1.1 to 1.3 equivalents) is beneficial for driving the reaction to completion. |
| Low Reaction Temperature | While the initial addition of reagents is often performed at a low temperature (e.g., 0-5°C) to control the exothermic reaction, insufficient heating during the reaction can lead to low conversion.[1][2] After the initial addition, the reaction mixture should be allowed to warm to room temperature and may require heating to proceed at a reasonable rate. |
| Impure Starting Materials | The purity of chlorobenzene (B131634) and 4-chlorobenzoyl chloride is crucial. Impurities can react with the catalyst or interfere with the reaction.[1] It is advisable to use high-purity reagents or purify them before use (e.g., distillation of chlorobenzene). |
| Deactivated Aromatic Substrate | While chlorobenzene is suitable for Friedel-Crafts acylation, the presence of strongly deactivating groups on the aromatic ring can inhibit the reaction.[1][2] Ensure your starting chlorobenzene is free from such impurities. |
Problem: Formation of Significant Byproducts
| Possible Cause | Recommended Action |
| Formation of Isomers | The primary byproduct is the ortho-isomer (2,4'-dichlorobenzophenone) and trace amounts of the meta-isomer. The formation of the para-isomer is sterically favored.[3] Lowering the reaction temperature can increase the selectivity for the para-isomer.[4] |
| Charring or Polymerization | This is often a result of the reaction temperature being too high, especially during the initial exothermic phase.[2] Maintain a low temperature during the addition of the acylating agent and control the heating rate carefully. |
| Reaction with Solvent | If using a solvent that can participate in Friedel-Crafts reactions, it may compete with the chlorobenzene, leading to undesired byproducts.[5] Using an excess of chlorobenzene as both reactant and solvent can mitigate this. Inert solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are also commonly used.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
With optimized conditions, yields can be quite high, often in the range of 80-97%.[3] However, the yield is highly dependent on the reaction conditions and the purity of the reagents.
Q2: How can I minimize the formation of the ortho-isomer?
The formation of the para-isomer is generally favored due to steric hindrance.[2] To further enhance the selectivity for the 4,4'-isomer, it is recommended to conduct the reaction at lower temperatures.[4]
Q3: Why is it necessary to use more than a catalytic amount of AlCl₃?
The product, this compound, is a ketone, which acts as a Lewis base and forms a stable complex with the Lewis acid catalyst (AlCl₃).[1][2] This complexation deactivates the catalyst. Therefore, at least a stoichiometric amount of the catalyst is required to ensure the reaction proceeds to completion.
Q4: What is the purpose of quenching the reaction with ice and water/acid?
The reaction mixture contains a complex of the product ketone and the aluminum chloride catalyst.[2] Adding ice and water (often with acid) hydrolyzes this complex, liberating the free ketone product and allowing for its extraction into an organic solvent. This step also quenches any remaining reactive species.
Q5: What is a suitable solvent for the recrystallization of this compound?
Ethanol (B145695) is a commonly used solvent for the recrystallization of this compound.[7] Other potential solvents or solvent mixtures include hexane/ethyl acetate.[6] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Experimental Protocols
Representative Experimental Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Chlorobenzene (anhydrous)
-
4-Chlorobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous, optional as solvent)
-
Ice
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1-1.3 molar equivalents) and anhydrous chlorobenzene (which can be used in excess as the solvent).
-
Reagent Addition: Cool the mixture to 0-5°C in an ice bath. Dissolve 4-chlorobenzoyl chloride (1 molar equivalent) in anhydrous chlorobenzene and add it to the dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 40-50°C) may be required to drive the reaction to completion.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench it by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Stir until all the solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound as a white solid.
Data Presentation
Table 1: Isomer Distribution in the Benzoylation of Chlorobenzene
| Isomer | Typical Distribution (%) |
| para-(4,4') | 84 - 97 |
| ortho-(2,4') | 3 - 12 |
| meta-(3,4') | 0.1 - 4 |
Source: Based on data from the benzoylation of chlorobenzene, which is analogous to the reaction with 4-chlorobenzoyl chloride.[3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 5. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone - Google Patents [patents.google.com]
Technical Support Center: Purification of 4,4'-Dichlorobenzophenone by Recrystallization from Ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4,4'-Dichlorobenzophenone via recrystallization from ethanol (B145695). It is intended for researchers, scientists, and drug development professionals to address common issues encountered during this purification technique.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound from ethanol in a question-and-answer format.
Q1: My this compound is not dissolving in the hot ethanol, even after adding a significant amount. What should I do?
A1: This issue can arise from a few factors:
-
Insufficient Heating: Ensure your ethanol is at or very near its boiling point (approximately 78 °C). Use a hot plate with a water bath to heat the ethanol safely.[1][2]
-
Inadequate Solvent Volume: While using the minimum amount of hot solvent is ideal, you may have underestimated the volume required. Add small increments of hot ethanol to your mixture until the solid dissolves.
-
Insoluble Impurities: The crude material may contain impurities that are insoluble in ethanol. If a portion of the solid remains undissolved even with additional hot solvent, it is likely an impurity. In this case, you should proceed to the hot filtration step to remove it.
Q2: After dissolving the compound and letting the solution cool, no crystals have formed. What is the problem?
A2: The absence of crystallization upon cooling usually indicates that the solution is not supersaturated. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for other crystals to grow upon.[3]
-
Reducing Solvent Volume: You may have used too much ethanol. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
Cooling Further: If crystals do not form at room temperature, try cooling the flask in an ice-water bath to further decrease the solubility of your compound.[1]
Q3: The recrystallized product appears as an oil instead of crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Given that this compound has a high melting point (144-146 °C), this is less common but can be caused by the presence of impurities significantly depressing the melting point. To address this:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot ethanol to ensure the saturation point is reached at a lower temperature upon cooling.
-
Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling, which encourages the formation of well-defined crystals rather than an oil.
-
Use a Co-solvent: If the problem persists, consider a two-solvent recrystallization. For example, dissolve the compound in a good solvent like hot ethanol, and then add a poor solvent in which the compound is less soluble (but miscible with ethanol), such as water, dropwise until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the turbidity and allow it to cool slowly.[1]
Q4: The yield of my recrystallized this compound is very low. What are the potential causes?
A4: A low recovery can be due to several factors throughout the process:
-
Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling.[1]
-
Premature Crystallization During Hot Filtration: If the solution cools too much during hot filtration, the product can crystallize in the filter paper along with the impurities. Ensure your funnel and receiving flask are pre-heated.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can lead to the dissolution of a portion of your purified product.
-
Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.
Q5: My final product is colored, but pure this compound should be a white to light yellow solid. How can I remove the color?
A5: Colored impurities can often be removed by using activated charcoal. After dissolving the crude product in the minimum amount of hot ethanol, add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution and swirl. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal and then proceed with the cooling and crystallization steps. Be aware that using too much charcoal can lead to a loss of your desired product.
Data Presentation
| Temperature (°C) | Ethanol Volume (mL) per 10g of Solute | Observations |
| ~78 (Boiling) | [User to determine] | Complete dissolution should be observed. |
| 20-25 (Room Temp) | [User to determine] | Significant crystal formation should be noted. |
| 0-4 (Ice Bath) | [User to determine] | Further precipitation to maximize yield. |
Users should experimentally determine the minimum volume of boiling ethanol required to fully dissolve their crude this compound.
Experimental Protocols
This section provides a detailed methodology for the purification of this compound by recrystallization from ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with a water bath
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the ethanol to its boiling point using a hot plate and a water bath. Add a small portion of the hot ethanol to the flask containing the solid and swirl. Continue to add small portions of the hot ethanol until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Place a piece of fluted filter paper in a pre-heated funnel and pour the hot solution through it into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Characterization: Determine the melting point of the purified crystals. Pure this compound has a melting point of 144-146 °C.[4] A sharp melting point within this range is an indication of high purity.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound from ethanol.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
troubleshooting side reactions in the acylation of dichlorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of dichlorobenzene.
Troubleshooting Guides
This section addresses specific issues that may arise during the acylation of dichlorobenzene, providing potential causes and recommended solutions in a structured question-and-answer format.
Issue 1: Low or No Conversion to the Desired Product
Q1: Why is my Friedel-Crafts acylation of dichlorobenzene showing low or no conversion?
A1: Dichlorobenzene is an electron-deactivated aromatic compound, making it less reactive in electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[1] Several factors could be contributing to low conversion:
-
Insufficient Catalyst Activity: Standard Lewis acids such as AlCl₃ or FeCl₃ may require more forceful conditions (e.g., higher temperatures, longer reaction times) when used with deactivated substrates.[1] Consider using a more potent Lewis acid catalyst.
-
Catalyst Deactivation: Moisture in your reagents or solvent can hydrolyze and deactivate the Lewis acid catalyst. It is crucial to ensure that all glassware is oven-dried and reagents are anhydrous.[1]
-
Inadequate Temperature: The acylation of deactivated aromatic rings often necessitates higher temperatures to proceed at a reasonable rate.[1] If the reaction is being conducted at room temperature, a gradual increase in temperature may improve the yield.
-
Steric Hindrance: The position of the chloro groups on the benzene (B151609) ring can sterically hinder the approach of the acylating agent, particularly for the ortho-isomer.[1]
Issue 2: Formation of Multiple Products and Poor Regioselectivity
Q2: I'm observing the formation of multiple products. How can I improve the regioselectivity of the acylation?
A2: Regioselectivity is a significant consideration in the acylation of disubstituted benzenes. The two chlorine atoms are ortho-, para-directing yet deactivating. The position of acylation is determined by a combination of electronic and steric effects. To improve selectivity:
-
Catalyst Choice: The choice of catalyst can influence the product distribution. Shape-selective catalysts like certain zeolites can favor the formation of a specific isomer by sterically directing the acylation to less hindered positions.[1]
-
Reaction Conditions: Temperature and solvent can affect the isomer ratio. Running the reaction at lower temperatures, when feasible, may enhance selectivity.[1]
Frequently Asked Questions (FAQs)
Q1. What are the expected major and minor products for the acylation of each dichlorobenzene isomer?
A1. The benzoylation of dichlorobenzene isomers in nitrobenzene (B124822) typically yields the following products:
-
o-Dichlorobenzene: Primarily yields 3,4-dichlorobenzophenone (B123610).[2]
-
m-Dichlorobenzene: Mainly gives 2,4-dichlorobenzophenone.[2]
-
p-Dichlorobenzene: Affords 2,5-dichlorobenzophenone, but can also lead to rearranged and dehalogenated byproducts.[1][2]
Q2. What are common side reactions other than the formation of regioisomers?
A2. Besides the formation of different isomers, other side reactions can occur:
-
Dechlorobenzoylation: Loss of a chlorine atom from the dichlorobenzene ring can occur, leading to chlorobenzophenone byproducts.[2]
-
Rearrangement: In the case of p-dichlorobenzene, rearrangement to form 3,4-dichlorobenzophenone can be observed.[2]
-
Polyacylation: This is generally not a significant issue in Friedel-Crafts acylation because the introduction of the first acyl group deactivates the aromatic ring towards further electrophilic substitution.[3]
Q3. Are there greener alternatives to traditional Lewis acid catalysts?
A3. Yes, research is ongoing into more environmentally friendly catalysts:
-
Zeolites: These microporous aluminosilicates can function as reusable, non-corrosive solid acid catalysts and can offer shape selectivity.[1]
-
Metal Oxides: Zinc oxide (ZnO) has been reported as an effective catalyst for the acylation of unactivated aromatic compounds under solvent-free conditions.[1]
-
Metal Triflates: Lanthanide triflates are highly active Lewis acid catalysts that can often be used in catalytic amounts and are recyclable.[1]
Data Presentation
The following tables summarize the product distribution for the benzoylation of chlorobenzene (B131634) and dichlorobenzene isomers.
Table 1: Product Distribution in the Benzoylation of Chlorobenzene
| Product | Isomer Distribution (%) |
| o-chlorobenzophenone | 3-12 |
| m-chlorobenzophenone | 0.1-4 |
| p-chlorobenzophenone | 84-97 |
| Benzophenone | 0-8 |
Data sourced from studies on the Friedel-Crafts benzoylation of chlorobenzene.[4]
Table 2: Product Distribution in the Benzoylation of Dichlorobenzene Isomers
| Dichlorobenzene Isomer | Acylating Agent | Catalyst | Major Product | Minor Product(s) |
| o-Dichlorobenzene | Benzoyl Chloride | AlCl₃ | 3,4-Dichlorobenzophenone | 2,3-Dichlorobenzophenone, o- and p-Chlorobenzophenone, Benzophenone |
| m-Dichlorobenzene | Benzoyl Chloride | AlCl₃ | 2,4-Dichlorobenzophenone | 2,6-Dichlorobenzophenone |
| p-Dichlorobenzene | Benzoyl Chloride | AlCl₃ | 2,5-Dichlorobenzophenone | 3,4-Dichlorobenzophenone (rearranged), Chlorobenzophenone (dechlorinated) |
This table summarizes the expected product distributions for the benzoylation of dichlorobenzene isomers using a traditional Lewis acid catalyst in nitrobenzene. Yields can vary based on specific reaction conditions.[1][2]
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Dichlorobenzene
Materials:
-
Dichlorobenzene isomer
-
Acyl chloride (e.g., acetyl chloride or benzoyl chloride)
-
Anhydrous Lewis acid catalyst (e.g., AlCl₃ or FeCl₃)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene, or carbon disulfide)[1]
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Ice
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Reagent Addition: In the flask, add the anhydrous Lewis acid catalyst to the anhydrous solvent. Cool the mixture to 0°C using an ice bath.[1]
-
In the addition funnel, prepare a solution of the acyl chloride and the dichlorobenzene isomer in the anhydrous solvent.
-
Reaction: Add the solution from the addition funnel dropwise to the cooled Lewis acid suspension while maintaining the internal temperature below 5°C.[3]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours or as determined by reaction monitoring.[3] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.[1][3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).[3]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[3]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.[1][3]
Visualizations
Caption: General experimental workflow for the Friedel-Crafts acylation of dichlorobenzene.
Caption: Troubleshooting decision tree for the acylation of dichlorobenzene.
References
- 1. benchchem.com [benchchem.com]
- 2. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Catalyst for 4,4'-Dichlorobenzophenone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the catalytic synthesis of 4,4'-Dichlorobenzophenone. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: Moisture in reagents or glassware can deactivate Lewis acid catalysts like AlCl₃.[1] | - Ensure all glassware is oven-dried before use. - Use anhydrous solvents and reagents. - Handle hygroscopic catalysts, such as aluminum chloride, in a glovebox or under an inert atmosphere.[1] |
| Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, consuming it. A stoichiometric amount is required.[1] | - Use at least one molar equivalent of the Lewis acid catalyst relative to the acylating agent (4-chlorobenzoyl chloride). A slight excess (e.g., 1.1 equivalents) is often beneficial.[1] | |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | - After the initial exothermic reaction is controlled (often by starting at 0-5 °C), the reaction may require heating to proceed to completion. Monitor progress by TLC or GC.[1] | |
| Deactivated Substrate: Impurities in chlorobenzene (B131634) can inhibit the reaction. | - Purify the chlorobenzene, for instance, by distillation, before use. | |
| Formation of Multiple Isomers (e.g., 2,4'- or 3,4'-Dichlorobenzophenone) | Reaction Conditions: Temperature and solvent can influence the ratio of ortho and para isomers. | - Lowering the reaction temperature may favor the formation of the thermodynamically more stable para isomer (this compound). - The choice of solvent can also affect regioselectivity. |
| Catalyst Choice: The nature of the catalyst can impact the product distribution. | - Shape-selective catalysts like zeolites (e.g., H-Beta) can favor the formation of the para isomer due to steric constraints within their pores.[2] | |
| Charring or Polymerization | Excessively High Reaction Temperature: Runaway reactions can lead to the formation of polymeric byproducts. | - Control the initial exotherm by adding the catalyst or acylating agent slowly at a low temperature (e.g., in an ice bath). - Avoid excessive heating during the reaction. |
| Difficult Product Isolation | Stable Product-Catalyst Complex: The this compound product forms a stable complex with the Lewis acid catalyst. | - The reaction mixture must be quenched with cold water or dilute acid to hydrolyze the catalyst-ketone complex and liberate the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective catalyst for the synthesis of this compound?
A1: Anhydrous aluminum chloride (AlCl₃) is the most traditional and highly efficient Lewis acid catalyst for the Friedel-Crafts acylation of chlorobenzene with 4-chlorobenzoyl chloride to produce this compound. It is known to give nearly quantitative yields under appropriate conditions. However, it requires stoichiometric amounts and is sensitive to moisture.
Q2: Are there more environmentally friendly or reusable catalysts for this synthesis?
A2: Yes, research has explored greener alternatives. Zinc oxide (ZnO) has been shown to be an effective, reusable, and environmentally benign catalyst for Friedel-Crafts acylation under solvent-free conditions.[3][4] Zeolites, such as H-Beta, are also promising reusable solid acid catalysts that can offer high selectivity for the desired para-isomer.[2]
Q3: How can I minimize the formation of the ortho-isomer (2,4'-Dichlorobenzophenone)?
A3: The formation of the ortho-isomer is a common side reaction. To minimize it, you can:
-
Control the Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer.
-
Use a Shape-Selective Catalyst: Zeolites, with their defined pore structures, can sterically hinder the formation of the bulkier ortho-isomer, thus increasing the selectivity for the 4,4'-isomer.[2]
-
Solvent Effects: The choice of solvent can influence the ortho/para ratio. Experimenting with different solvents may help optimize the selectivity.
Q4: Why is my reaction turning dark or forming a sludge?
A4: Darkening of the reaction mixture or sludge formation is often indicative of side reactions, such as charring or polymerization. This is typically caused by the reaction temperature being too high. It is crucial to control the initial exothermic reaction by slow addition of the reagents at a low temperature before any subsequent heating.
Q5: Does the acylium ion intermediate undergo rearrangement in this reaction?
A5: No, a significant advantage of Friedel-Crafts acylation is that the acylium ion is resonance-stabilized and does not undergo rearrangement.[1] This is in contrast to Friedel-Crafts alkylation, where carbocation rearrangements are a common issue.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different catalysts in the synthesis of this compound and analogous Friedel-Crafts acylation reactions. Note that direct comparison can be challenging as reaction conditions may vary between studies.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) of this compound | Key Observations |
| AlCl₃ | 4-Chlorobenzoyl chloride | Petroleum ether | Not specified | Not specified | High (implied) | Traditional, highly efficient catalyst, but moisture-sensitive and requires stoichiometric amounts.[5] |
| FeCl₃ | 4-Chlorobenzoyl chloride | Not specified | Not specified | Not specified | 87-90% | A common, less expensive alternative to AlCl₃, but may require harsher conditions.[5] |
| Zeolite H-Beta | 4-Chlorobenzoyl chloride | Not specified | Not specified | Not specified | >88% selectivity at 19.8% conversion | Environmentally friendly, reusable solid acid catalyst with high para-selectivity.[2] |
| ZnO | Acid chlorides | Solvent-free | Room Temperature | 5-20 minutes | High (specific yield for 4,4'-DCBP not detailed) | Green, reusable catalyst that works under mild, solvent-free conditions.[3][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Aluminum Chloride (AlCl₃) Catalyst
This protocol is a representative procedure for a lab-scale synthesis.
Materials:
-
Chlorobenzene (anhydrous)
-
4-Chlorobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Petroleum ether (anhydrous) or Dichloromethane (B109758) (anhydrous)
-
Ice
-
Dilute Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (1.1 equivalents) and the anhydrous solvent.
-
Cooling: Cool the suspension to 0-5 °C in an ice bath with stirring.
-
Addition of Reactants: To the cooled suspension, add chlorobenzene (excess can be used as solvent) and then slowly add 4-chlorobenzoyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The reaction may be gently heated (e.g., to 50-60 °C) to ensure completion, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and cold dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. If a solid product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers (or the redissolved solid product) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.
Protocol 2: Synthesis using Zinc Oxide (ZnO) Catalyst (General Procedure)
This protocol is based on the general procedure for ZnO-catalyzed Friedel-Crafts acylation.
Materials:
-
Chlorobenzene
-
4-Chlorobenzoyl chloride
-
Zinc Oxide (ZnO) powder
-
Dichloromethane
Procedure:
-
Reaction Setup: In a round-bottom flask, add zinc oxide (catalytic amount, e.g., 0.5 equivalents) and chlorobenzene.
-
Addition of Acylating Agent: Add 4-chlorobenzoyl chloride to the mixture at room temperature with vigorous stirring.
-
Reaction: Continue stirring at room temperature. The reaction is typically rapid and can be complete within 5-20 minutes.[3][4] Monitor the reaction by TLC.
-
Work-up: Add dichloromethane to the reaction mixture to dissolve the product.
-
Purification: Filter the mixture to recover the ZnO catalyst. The catalyst can be washed with dichloromethane, dried, and reused.[3]
-
Isolation: Wash the filtrate with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product. Further purification can be done by recrystallization if necessary.
Visualizations
Caption: A logical workflow for optimizing catalyst conditions in the synthesis of this compound.
Caption: A decision-making diagram for troubleshooting low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactions on a Solid Surface. A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO) as a New Catalyst [organic-chemistry.org]
- 4. lookchem.com [lookchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of Unsymmetrical Benzophenones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of unsymmetrical benzophenones.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of unsymmetrical benzophenones?
A1: The synthesis of unsymmetrical benzophenones, often via Friedel-Crafts acylation, can lead to several impurities.[1][2] These include:
-
Unreacted Starting Materials: Residual acyl chloride, anhydride, or the aromatic substrate.
-
Isomeric Byproducts: Acylation of a substituted aromatic ring can lead to the formation of ortho-, meta-, and para-isomers, which often have very similar physical properties, making them difficult to separate. For example, the benzoylation of toluene (B28343) can yield both 2-methylbenzophenone (B1664564) and 4-methylbenzophenone.[3]
-
Polysubstituted Products: The product benzophenone (B1666685) can sometimes undergo a second acylation, leading to diacylated byproducts.[4]
-
Byproducts from Side Reactions: Rearrangement of the acylium ion or reactions with residual water can generate other impurities.[4]
-
Degradation Products: The product itself might degrade upon exposure to harsh purification conditions (e.g., strong acids/bases, high temperatures).[2]
Q2: How do I choose an appropriate purification method for my unsymmetrical benzophenone?
A2: The choice of purification method depends on the nature of the impurities and the scale of your reaction.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. It is particularly useful for removing both more and less polar impurities. However, separating close-eluting isomers can be challenging and may require optimization of the solvent system.
-
Recrystallization: This is an effective method for purifying solid compounds if a suitable solvent is found. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, offers high resolution for separating complex mixtures, including isomers.[6][7] It can be used for both analytical and preparative purposes.
-
Acid-Base Extraction: If your crude product contains acidic or basic impurities (e.g., unreacted carboxylic acid or amine-containing reagents), an acid-base extraction can be a simple and effective initial purification step.
Q3: I am struggling to separate ortho- and para-isomers of my unsymmetrical benzophenone. What should I do?
A3: Separating regioisomers is a common challenge. Here are some strategies:
-
Optimize Column Chromatography:
-
Solvent System: Use a solvent system with low polarity and gradually increase the polarity (gradient elution). This can improve the separation of closely related isomers.
-
Stationary Phase: Consider using a different stationary phase. While silica (B1680970) gel is common, alumina (B75360) or other modified silica gels might offer different selectivity.
-
-
HPLC: Develop a robust HPLC method. This is often the most effective way to separate isomers. You may need to screen different columns (e.g., C18, C8, Phenyl) and mobile phase compositions.[7][8]
-
Recrystallization: Carefully screen for a recrystallization solvent. Sometimes, a specific solvent or solvent mixture can selectively crystallize one isomer, leaving the other in the mother liquor. This may require some trial and error.[9]
-
Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative that has significantly different physical properties, allowing for easier separation. The derivative can then be converted back to the desired product.
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Isomers | The polarity difference between the isomers is very small. | - Use a less polar solvent system and a longer column. - Try a different stationary phase (e.g., alumina, Florisil). - Consider using preparative HPLC for better resolution. |
| Compound is Stuck on the Column | The compound is too polar for the chosen solvent system or is interacting strongly with the silica gel. | - Gradually increase the polarity of the eluent. A common mobile phase is a mixture of hexane (B92381) and ethyl acetate; you can increase the proportion of ethyl acetate.[10] - If the compound is acidic or basic, consider adding a small amount of acetic acid or triethylamine (B128534) to the eluent to improve elution.[11] |
| Compound Decomposes on the Column | The compound is unstable on silica gel. | - Deactivate the silica gel by treating it with a base like triethylamine before packing the column.[11] - Consider using a less acidic stationary phase like alumina. - Run the column quickly to minimize contact time. |
| Streaking or Tailing of Bands | The compound is overloading the column, or there are interactions with the stationary phase. | - Load less sample onto the column. - Ensure the sample is dissolved in a minimal amount of a non-polar solvent before loading. - Add a modifier to the eluent (e.g., a small amount of acid or base) to reduce interactions.[12] |
Recrystallization
| Problem | Potential Cause | Recommended Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Cool the solution in an ice bath or refrigerator. - Add a seed crystal of the pure compound. - Try a different solvent in which the compound is less soluble.[5] |
| Oiling Out | The compound is coming out of solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is too high or the solution is cooled too quickly. | - Reheat the solution to dissolve the oil, then allow it to cool more slowly. - Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. - Try a lower-boiling point solvent.[9] |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled before filtering. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Impurities Co-crystallize with the Product | The chosen solvent does not effectively differentiate between the product and the impurity. | - Try a different recrystallization solvent or a mixture of solvents.[13] - Perform a second recrystallization. - Consider a preliminary purification step like column chromatography to remove the problematic impurity. |
HPLC
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Interaction of basic compounds with acidic silanols on the column. - Column overload. - Blocked column frit. | - Use a mobile phase with a lower pH or add a competing base (e.g., triethylamine). - Inject a smaller sample volume or a more dilute sample. - Reverse flush the column or replace the frit.[12] |
| Peak Splitting or Broadening | - Sample solvent is stronger than the mobile phase. - Column void or degradation. - Clogged inlet frit. | - Dissolve the sample in the mobile phase.[14] - Replace the column. - Replace the guard column or the column inlet frit.[12] |
| Poor Resolution of Isomers | - Mobile phase composition is not optimal. - Inappropriate column chemistry. | - Adjust the mobile phase composition (e.g., the ratio of organic solvent to water). - Try a different column with a different stationary phase (e.g., C8, phenyl).[15] |
| Drifting Baseline | - Changes in mobile phase composition during a gradient run. - Column not equilibrated. - Temperature fluctuations. | - Ensure proper mixing of the mobile phase. - Equilibrate the column with the initial mobile phase for a sufficient time. - Use a column oven to maintain a constant temperature.[16] |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system. Aim for an Rf value of 0.2-0.3 for the desired compound. A common starting point for benzophenones is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. You can use isocratic (constant solvent composition) or gradient (increasing polarity) elution.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified unsymmetrical benzophenone.[10]
General Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Common solvents for benzophenones include ethanol, methanol, hexanes, and toluene, or mixtures thereof.[9][17]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it at the boiling point of the solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Representative HPLC Method for Benzophenone Analysis
This method can be adapted for the analysis of unsymmetrical benzophenones.
| Parameter | Condition |
| Column | C8 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[8][18] |
| Mobile Phase | Acetonitrile/Water mixture (e.g., 60:40 v/v) with an optional acid modifier like 1% acetic acid.[8] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or another appropriate wavelength based on the compound's UV spectrum. |
| Injection Volume | 5-20 µL |
| Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) |
Note: This is a starting point. The mobile phase composition, column, and other parameters may need to be optimized for the specific separation of your unsymmetrical benzophenone and its isomers.
Visualizations
Caption: General experimental workflow for the synthesis and purification of unsymmetrical benzophenones.
Caption: Troubleshooting flowchart for the purification of unsymmetrical benzophenones.
Caption: Formation of common impurities in the synthesis of unsymmetrical benzophenones via Friedel-Crafts acylation.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. researchgate.net [researchgate.net]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. mt.com [mt.com]
- 6. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation, isolation and identification of optical isomers of 1,4-benzodiazepine glucuronides from biological fluids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. 2-Benzoylpyridine synthesis - chemicalbook [chemicalbook.com]
- 11. Chromatography [chem.rochester.edu]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. scribd.com [scribd.com]
- 14. bvchroma.com [bvchroma.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. lcms.cz [lcms.cz]
- 17. youtube.com [youtube.com]
- 18. helixchrom.com [helixchrom.com]
enhancing the efficiency of 4,4'-Dichlorobenzophenone photoinitiators
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4,4'-Dichlorobenzophenone and related photoinitiators.
Troubleshooting Guide
Issue 1: Low Polymerization Rate or Incomplete Curing
Question: My formulation is curing too slowly or not reaching full hardness. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to a low polymerization rate or incomplete curing. Consider the following troubleshooting steps:
-
Photoinitiator Concentration: The concentration of this compound is critical. While a higher concentration can increase the rate of initiation, excessively high concentrations can lead to "self-screening," where the photoinitiator molecules at the surface absorb most of the light, preventing it from penetrating deeper into the sample.[1] It is crucial to optimize the concentration for your specific formulation and sample thickness.
-
Amine Synergist: this compound is a Type II photoinitiator and requires a co-initiator, typically an amine synergist, to efficiently generate free radicals.[2]
-
Type and Concentration: The type and concentration of the amine synergist significantly impact the curing process.[1] Commonly used amine synergists include N-methyldiethanolamine (MDEA), ethyl-4-dimethylaminobenzoate (EPD), and 2-ethylhexyl-4-dimethylaminobenzoate (EHA).[3] Experiment with different amines and optimize their concentrations.
-
Absence of Synergist: Ensure that an appropriate amine synergist is included in your formulation. Without it, the initiation efficiency will be very low.
-
-
Light Source:
-
Wavelength: For efficient photoinitiation, the absorption spectrum of the photoinitiator must overlap with the emission spectrum of the light source. 4,4'-bis(N,N-diethylamino) benzophenone (B1666685) (DEABP), a derivative, has a maximum absorption (λmax) at 365 nm.[4] Ensure your UV lamp emits light at the optimal wavelength for your specific benzophenone derivative.
-
Intensity: The intensity of the UV light directly affects the rate of radical generation. Insufficient light intensity will result in a slow cure. Consider increasing the light intensity or the exposure time.[5]
-
-
Oxygen Inhibition: Oxygen in the atmosphere can quench the excited state of the photoinitiator and scavenge free radicals, leading to surface tackiness and incomplete curing.[3]
-
Inert Atmosphere: Curing in an inert atmosphere, such as nitrogen, can eliminate oxygen inhibition.
-
Amine Synergists: Amine synergists also help to mitigate oxygen inhibition.[3]
-
-
Formulation Components: Other components in your formulation can interfere with the curing process. Pigments, fillers, and some monomers can absorb UV light, competing with the photoinitiator.[1]
Issue 2: Surface Tackiness After Curing
Question: The bulk of my sample is cured, but the surface remains tacky. What causes this and how can I fix it?
Answer:
Surface tackiness is a common issue primarily caused by oxygen inhibition at the air-sample interface.[3][6] Here’s how to address it:
-
Increase Amine Synergist Concentration: Amine synergists are effective at reducing surface tackiness by counteracting oxygen quenching.[3] Increasing the concentration of the amine synergist can improve the surface cure.
-
Use a Higher-Functionality Monomer/Oligomer: Incorporating monomers or oligomers with higher acrylate (B77674) functionality can increase the crosslinking density at the surface, leading to a harder, tack-free finish.
-
Cure in an Inert Atmosphere: As mentioned previously, performing the UV curing in a nitrogen or argon atmosphere will eliminate oxygen from the environment and prevent surface inhibition.
-
Use of Wax Additives: In some formulations, adding a small amount of a wax that migrates to the surface during curing can form a physical barrier against oxygen.
-
Post-Curing: A post-curing step, either with additional UV exposure or with heat, can sometimes help to fully cure the surface.
Issue 3: Yellowing of the Cured Polymer
Question: My cured material has a noticeable yellow tint. What is the cause of this discoloration and can it be prevented?
Answer:
Yellowing can be an inherent issue with some photoinitiator systems, especially those based on benzophenone and aromatic amines.
-
Photoinitiator Byproducts: Photolysis of the photoinitiator and the amine synergist can generate colored byproducts that remain in the cured polymer.
-
Amine Synergist Type: Aromatic amines are more prone to causing yellowing than aliphatic amines.[7] Consider replacing aromatic amines like ethyl 4-(dimethyamino)benzoate (EDMAB) with aliphatic amines like 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) to reduce discoloration.[7]
-
Photoinitiator Concentration: Using the minimum effective concentration of the photoinitiator and synergist can help to reduce the formation of colored byproducts.
-
Light Exposure: Over-exposure to UV light can sometimes exacerbate yellowing. Optimize the exposure time to achieve a full cure without unnecessary irradiation.
-
Novel Synergists: Research has shown that new types of non-amine-based synergists can reduce yellowing typically observed with some photoinitiator systems.[3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of photoinitiation for this compound?
A1: this compound is a Type II photoinitiator. This means it requires a co-initiator or synergist, typically a tertiary amine, to generate initiating free radicals. The process involves the following steps:
-
Photoexcitation: The benzophenone molecule absorbs UV light, promoting it to an excited singlet state, which then converts to a more stable triplet state.
-
Exciplex Formation: The excited triplet state of the benzophenone interacts with the amine synergist to form an excited state complex called an exciplex.
-
Hydrogen Abstraction/Electron Transfer: Within the exciplex, the benzophenone abstracts a hydrogen atom from the amine (or an electron is transferred), generating two radicals: a ketyl radical from the benzophenone and an aminoalkyl radical from the amine.
-
Initiation: The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of the acrylate or methacrylate monomers.
Q2: How does the efficiency of this compound compare to other photoinitiators?
A2: The efficiency of this compound is highly dependent on the formulation and curing conditions. When properly formulated with an effective amine synergist, it can be a very efficient photoinitiator. For instance, the addition of 4,4'-bis(N,N-diethylamino) benzophenone (DEABP) to a camphorquinone-amine system significantly enhanced the degree of conversion (DC) of a light-cured resin.[8] In some cases, the initiation speed of modified benzophenone photoinitiators can be nearly double that of standard benzophenone.[9] However, for certain applications, Type I photoinitiators, which do not require a co-initiator, may offer higher reactivity.[7]
Q3: Can I use this compound for curing thick samples?
A3: Curing thick samples with this compound can be challenging due to light attenuation. The high absorptivity of the photoinitiator and its photolysis products can prevent UV light from penetrating deep into the sample.[4] This "inner shielding" effect can result in a reduced overall photoinitiation rate and a lower degree of conversion in thicker sections.[4] To improve the depth of cure, you might consider:
-
Lowering the photoinitiator concentration.
-
Using a more powerful UV lamp.
-
Employing a photoinitiator that undergoes photobleaching, where the photoinitiator and its byproducts become more transparent to UV light upon exposure, allowing for deeper light penetration.
Q4: What analytical techniques are used to measure the efficiency of photoinitiators?
A4: Several techniques are commonly used to evaluate the performance of photoinitiators:
-
Differential Photocalorimetry (DPC): DPC measures the heat released during the polymerization reaction upon exposure to UV light. The exotherm peak height is a measure of the maximum reaction rate.[1]
-
Real-Time Infrared (RTIR) Spectroscopy: RTIR follows the UV curing reaction by monitoring the decrease in the acrylate double bond concentration (typically around 1638 cm⁻¹).[1][7] This allows for the determination of the degree of conversion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is widely used to measure the final degree of conversion by comparing the acrylate peak before and after curing.[8][10]
-
Photo-Differential Scanning Calorimetry (Photo-DSC): Similar to DPC, Photo-DSC is used to study the kinetics of photopolymerization reactions.[11]
Quantitative Data Summary
| Parameter | System / Condition | Result | Reference |
| Degree of Conversion (DC) | Resin with DEABP vs. DEABP-free resin | DC increased by up to 9.31% with the addition of DEABP. | [8] |
| Polymerization Rate | 4-[(4-methacrylamido) phenylthio] benzophenone vs. Benzophenone | Initiation speed was nearly twice that of benzophenone. | [9] |
| Cure Efficiency | Type I vs. Type II Photoinitiators | Higher cure efficiency was found for Type I photoinitiators with a broad-spectrum light, and for CQ-systems (Type II) with a narrow band spectrum light. | [7] |
| Photoinitiator Reduction | Benzophenone with novel synergist | Benzophenone concentration could be reduced by up to 50% with no appreciable difference in properties. | [3] |
Experimental Protocols
1. Measuring Degree of Conversion (DC) using FTIR Spectroscopy
-
Objective: To determine the percentage of monomer that has polymerized after UV exposure.
-
Materials: Uncured liquid resin, cured polymer sample, FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Procedure:
-
Place a small amount of the uncured liquid resin on the ATR crystal and record the IR spectrum. This is the baseline reading.
-
Identify the absorption peak corresponding to the aliphatic C=C double bond of the acrylate or methacrylate group (typically around 1638 cm⁻¹).[7]
-
Identify a reference peak that does not change during polymerization, such as the aromatic C=C absorption (around 1608 cm⁻¹) or a carbonyl peak.[7]
-
Cure the resin sample according to your experimental conditions (light source, intensity, time).
-
Record the IR spectrum of the cured sample.
-
Calculate the Degree of Conversion (DC) using the following formula, based on the change in the ratio of the acrylate peak height to the reference peak height before and after curing: DC (%) = [1 - (Area of aliphatic C=C after cure / Area of aromatic C=C after cure) / (Area of aliphatic C=C before cure / Area of aromatic C=C before cure)] x 100
-
2. Evaluating Curing Kinetics using Differential Photocalorimetry (DPC)
-
Objective: To measure the rate of the polymerization reaction upon UV irradiation.
-
Materials: Liquid resin formulation, DPC instrument.
-
Procedure:
-
Place a small, accurately weighed sample of the liquid formulation into a DPC sample pan.
-
Place the pan in the DPC cell and allow it to equilibrate to the desired starting temperature.
-
Irradiate the sample with a UV light source of known intensity and wavelength.
-
The DPC will record the heat flow from the sample as a function of time.
-
The resulting exotherm curve provides information about the polymerization kinetics. The peak height of the exotherm (in W/g) corresponds to the maximum polymerization rate.[1] The area under the curve is proportional to the total heat of polymerization.
-
Visualizations
Caption: Photoinitiation mechanism of a Type II photoinitiator.
Caption: Workflow for evaluating photoinitiator efficiency.
References
- 1. kar.kent.ac.uk [kar.kent.ac.uk]
- 2. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. pcimag.com [pcimag.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uvebtech.com [uvebtech.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN100427461C - Polymerisable benzophenone photoinitiator and its preparing method - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of PEEK Derived from 4,4'-Dichlorobenzophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues encountered with polyetheretherketone (PEEK) synthesized from 4,4'-dichlorobenzophenone.
Troubleshooting Guide
This guide addresses common problems encountered during the dissolution of PEEK derived from this compound.
| Issue | Potential Cause | Suggested Solution |
| PEEK powder does not dissolve at room temperature in common organic solvents (e.g., NMP, DMAc, chloroform). | PEEK derived from this compound, similar to other PEEK variants, possesses a semi-crystalline structure and strong intermolecular forces, making it highly resistant to dissolution in common solvents at ambient temperatures.[1] | 1. Elevate the temperature: Heating the solvent is crucial. For many high-boiling point solvents, temperatures approaching the polymer's glass transition temperature (Tg) may be necessary. 2. Select appropriate high-boiling point solvents: Concentrated sulfuric acid can dissolve PEEK but may cause sulfonation and degradation.[1][2] 4-chlorophenol (B41353) is a more suitable option for dissolving PEEK at elevated temperatures without chemical modification.[1][3] 3. Increase surface area: Use a fine PEEK powder to maximize the surface area exposed to the solvent. |
| The PEEK material only swells or forms a gel instead of a true solution, even at elevated temperatures. | The molecular weight of the PEEK is very high, leading to significant chain entanglement which hinders dissolution.[4][5] The solvent may not be thermodynamically ideal for the polymer. | 1. Optimize solvent selection: Experiment with different high-boiling point solvents. A solvent with a solubility parameter close to that of PEEK is more likely to be effective. 2. Allow for longer dissolution times: High molecular weight polymers require more time to dissolve. Ensure adequate stirring for an extended period. 3. Consider polymer modification: If feasible for the application, synthesizing PEEK copolymers or modifying the PEEK backbone (e.g., by incorporating phthalazinone groups) can significantly enhance solubility in common organic solvents at lower temperatures.[6] |
| The dissolved PEEK precipitates out of solution upon cooling. | The solubility of PEEK is highly temperature-dependent. As the solution cools, the solvent's solvating power decreases, leading to polymer precipitation. | 1. Maintain elevated temperatures: For applications like film casting or fiber spinning, the entire process must be conducted at a temperature that ensures the PEEK remains in solution. 2. Use a solvent mixture: In some cases, a mixture of solvents can provide better solubility and stability over a wider temperature range. |
| Discoloration or degradation of the PEEK solution is observed. | The dissolution temperature is too high, or the solvent is reacting with the PEEK. Prolonged exposure to certain solvents at high temperatures can lead to thermal or chemical degradation. | 1. Optimize dissolution temperature: Determine the minimum temperature required for dissolution to minimize the risk of degradation. 2. Use an inert atmosphere: Performing the dissolution under a nitrogen or argon atmosphere can prevent oxidative degradation. 3. Choose a non-reactive solvent: As mentioned, 4-chlorophenol is a good option as it has been shown not to react with PEEK.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is PEEK derived from this compound so difficult to dissolve?
A1: The difficulty in dissolving this type of PEEK stems from its chemical structure. The rigid aromatic backbone, strong intermolecular forces (van der Waals and dipole-dipole interactions), and semi-crystalline nature create a highly stable and solvent-resistant polymer. Energy input, typically in the form of heat, is required to overcome these forces and allow solvent molecules to penetrate the polymer matrix.
Q2: What are the most effective solvents for dissolving PEEK from this compound?
A2: At elevated temperatures, high-boiling point polar aprotic solvents are generally the most effective. These include:
-
4-Chlorophenol: Has been shown to dissolve PEEK at concentrations up to 20-25% (w/v) with heating.[1]
-
Diphenyl sulfone: A common solvent used in the synthesis of PEEK, it can also be used for its dissolution at high temperatures.[1]
-
Sulfolane: Used as a reaction medium for the synthesis of PEEK from this compound, suggesting its potential as a solvent at high temperatures.[6][7]
Concentrated sulfuric acid is also a known solvent but can lead to sulfonation of the polymer backbone, altering its properties.[1][2]
Q3: How does the molecular weight of the PEEK affect its solubility?
A3: Higher molecular weight PEEK is generally more difficult to dissolve.[4][5] This is due to increased chain entanglement and a greater number of intermolecular interactions per molecule. Lower molecular weight grades of PEEK will typically dissolve more readily and at lower temperatures.[5]
Q4: Can I use a mixture of solvents to dissolve this PEEK?
A4: Yes, in some cases, a solvent mixture may be more effective than a single solvent. The combined properties of the solvents in the mixture might provide a better match for the solubility parameter of the PEEK, enhancing dissolution.
Q5: Are there any safety precautions I should take when dissolving PEEK at high temperatures?
A5: Absolutely. Always work in a well-ventilated fume hood, especially when using high-boiling point solvents like 4-chlorophenol. Use appropriate personal protective equipment (PPE), including heat-resistant gloves, safety goggles, and a lab coat. Be cautious of potential solvent splashing and ensure that your heating apparatus is stable and properly controlled.
Quantitative Solubility Data
The following tables summarize the available quantitative data on the solubility of PEEK. It is important to note that specific solubility will depend on the exact molecular weight and crystallinity of the polymer.
Table 1: Solubility of PEEK in 4-Chlorophenol
| Concentration (% w/v) | Dissolution Temperature (°C) | Observations | Reference |
| up to 20-25 | Elevated (specific temperature not provided, but requires heating) | Forms a clear solution suitable for processing. | [1] |
Table 2: General Solubility of Modified PEEK from this compound
| Solvent | Solubility | Notes | Reference |
| N-Methyl-2-pyrrolidone (NMP) | Soluble (for phthalazinone-modified PEEK) | Dissolves at room temperature. | [6] |
| N,N-Dimethylacetamide (DMAc) | Soluble (for phthalazinone-modified PEEK) | Dissolves at room temperature. | [6] |
| Chloroform | Soluble (for phthalazinone-modified PEEK) | Dissolves at room temperature. | [6] |
| Tetrahydrofuran (THF) | Soluble (for some modified PEKs) | Dissolves at room temperature. | [6] |
| Sulfolane | Soluble (for phthalazinone-modified PEEK) | Dissolves at room temperature. | [7] |
Experimental Protocols
1. Protocol for Dissolving PEEK in 4-Chlorophenol
This protocol is a general guideline based on available literature.[1][3]
Materials:
-
PEEK powder (derived from this compound)
-
4-Chlorophenol
-
Heating mantle with a magnetic stirrer and stir bar
-
Thermometer
-
Round-bottom flask with a condenser
Procedure:
-
Weigh the desired amount of PEEK powder and add it to the round-bottom flask.
-
Add the calculated volume of 4-chlorophenol to achieve the target concentration.
-
Place the stir bar in the flask and assemble the condenser.
-
Begin stirring and gradually heat the mixture using the heating mantle.
-
Monitor the temperature and the dissolution of the polymer. The required temperature will depend on the molecular weight and desired concentration of the PEEK.
-
Continue stirring at the elevated temperature until the PEEK is completely dissolved, which may take several hours.
-
Once dissolved, the solution can be used for subsequent processing steps, ensuring the temperature is maintained to prevent precipitation.
2. Protocol for Solubility Testing of Modified PEEK
This protocol is for testing the solubility of modified PEEK that is expected to be soluble in common organic solvents at room temperature.[6]
Materials:
-
Modified PEEK powder
-
Selected solvents (e.g., NMP, DMAc, Chloroform)
-
Small vials with caps
-
Vortex mixer or shaker
Procedure:
-
Weigh a small, known amount of the modified PEEK powder (e.g., 10 mg) into a vial.
-
Add a specific volume of the solvent to be tested (e.g., 1 mL).
-
Cap the vial securely and vortex or shake the mixture vigorously for several minutes.
-
Allow the mixture to stand at room temperature and observe. Check for dissolution at regular intervals (e.g., 1 hour, 4 hours, 24 hours).
-
A true solution will be clear and free of any visible polymer particles.
Visualizations
Caption: Workflow for dissolving PEEK at elevated temperatures.
Caption: Troubleshooting logic for PEEK dissolution issues.
References
Technical Support Center: Polyaryletheretherketone (PAEK/PEEK) Synthesis
This guide provides researchers and scientists with strategies to reduce the cost of polyaryletheretherketone (PAEK, commonly referred to as PEEK) synthesis. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs) on PEEK Synthesis
Q1: What is the most common and industrially significant method for synthesizing PEEK?
A1: The most common industrial method for synthesizing high-molecular-weight PEEK is through a nucleophilic aromatic substitution (SNAr) step-growth polymerization.[1][2] This process typically involves the reaction of 4,4'-difluorobenzophenone (B49673) with the disodium (B8443419) salt of hydroquinone (B1673460). The hydroquinone salt is generated in situ by deprotonation with a weak alkali carbonate, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[1] The reaction is conducted at high temperatures (around 300-320°C) in a high-boiling point, polar aprotic solvent, most commonly diphenyl sulfone.[3][4]
Q2: What are the primary factors that make PEEK synthesis expensive?
A2: The high cost of PEEK is attributed to several factors:
-
Raw Material Costs: The fluorinated monomer, 4,4'-difluorobenzophenone, is a significant cost driver.[5] Precursor chemicals for monomers can account for a substantial portion of the production budget.[6]
-
High-Temperature Process: The synthesis requires temperatures around 300°C or higher, leading to high energy consumption (estimated at 1.2–1.5 kWh per kilogram of resin).[6][7]
-
Specialized Equipment: The high temperatures and potentially corrosive nature of the reaction medium (involving alkaline salts) necessitate the use of specialized, corrosion-resistant reactors.[1][6]
-
Complex Purification: Removing the solvent (diphenyl sulfone) and inorganic salt byproducts (e.g., sodium fluoride) requires extensive washing and purification steps, which adds to the complexity and cost.[8]
Q3: Are there alternative synthesis routes to the standard nucleophilic method?
A3: Yes, an alternative is the electrophilic substitution route, typically involving a Friedel-Crafts acylation reaction.[1] This method may use less expensive acyl chloride monomers instead of fluorinated ones.[1] However, it generally requires large amounts of a Lewis acid catalyst (like AlCl₃) or harsh solvent/catalyst systems (e.g., HF/BF₃ or polyphosphoric acid) and tends to produce PEEK with a lower molecular weight (<20,000 Da) and a broader molecular weight distribution (PDI >2.5) compared to the nucleophilic route.[1][8] This makes it less common for producing high-performance PEEK.[1]
Section 2: Strategies for Cost Reduction in PEEK Synthesis
This section explores potential strategies to lower the cost of PEEK synthesis by targeting monomers, reaction conditions, and purification processes.
Q4: How can monomer selection and synthesis route impact the overall cost?
A4: Monomer choice is a critical cost factor. The electrophilic route allows for the use of more accessible, non-fluorinated monomers like terephthaloyl chloride and isophthaloyl chloride, which are generally less expensive than 4,4'-difluorobenzophenone.[5] However, this cost saving on the monomer may be offset by the need for large quantities of catalysts and the lower performance (i.e., lower molecular weight) of the resulting polymer.[1][5]
| Synthesis Route | Typical Monomers | Catalyst / Base | Typical Molecular Weight (Da) | Key Advantages | Key Disadvantages |
| Nucleophilic | 4,4'-difluorobenzophenone, Hydroquinone | Weak base (K₂CO₃, Na₂CO₃)[1] | > 50,000[1] | High molecular weight, Narrow PDI (1.2–1.5)[1] | Expensive fluorinated monomer, High temperature[4] |
| Electrophilic | Phenoxyphenoxybenzoic acid (PPBA) or Diphenyl ether + Diacyl chlorides[1][9] | Lewis Acid (AlCl₃) or Strong Acid (MSA, PPA)[1][8] | < 20,000[1] | Potentially cheaper non-fluorinated monomers[5] | Low molecular weight, Broad PDI (>2.5), Catalyst removal[1] |
Q5: How can process optimization of the nucleophilic route reduce costs?
A5: Optimizing the nucleophilic route can lead to significant cost savings through improved efficiency and yield. Key parameters to control include:
-
Monomer Ratio: The molecular weight of PEEK can be effectively controlled by adjusting the molar ratio of the monomers. Using a slight excess of the difluoro-monomer (e.g., a 1.04:1 ratio of 4,4'-difluorobenzophenone to hydroquinone) can regulate the final molecular mass and viscosity, which is crucial for processability and can prevent producing overly viscous material that is difficult to handle.[3]
-
Temperature and Reaction Time: Carefully controlling the temperature profile (e.g., gradually increasing to 320°C) and reaction time (e.g., 5 hours) is critical to ensure complete polymerization and achieve the target molecular weight without causing thermal degradation or side reactions.[3] Overheating can lead to discoloration and crosslinking.[10]
-
Catalyst/Base Particle Size: The efficiency of the weak base catalyst (e.g., K₂CO₃) can be influenced by its particle size and purity. Using a fine, anhydrous powder ensures better dispersion and reactivity.
Q6: What are effective strategies for reducing solvent and purification costs?
A6: Solvent and purification costs are substantial. Key reduction strategies include:
-
Solvent Recycling: Implementing a solvent recovery and recycling loop is crucial for economic viability on an industrial scale.[11] Efficient distillation and purification of the recovered solvent (diphenyl sulfone) can significantly reduce the raw material cost for subsequent batches.
-
Optimized Washing: The crude polymer must be washed to remove the high-boiling solvent and inorganic salts. Using a sequence of solvents like acetone (B3395972), hot deionized water, and isopropanol (B130326) can effectively purify the polymer.[3] Optimizing the volume of washing solvents and the number of washing cycles can reduce waste and cost.
-
Continuous Purification: While more common in biopharma, the principles of continuous processing can be applied. Continuous precipitation and washing systems could reduce equipment size, improve efficiency, and lower capital costs compared to batch processes.[12][13]
Section 3: Troubleshooting Guide for PEEK Synthesis
Q7: My final PEEK product has a low molecular weight and poor mechanical properties. What are the likely causes and solutions?
A7: Low molecular weight is a common issue that directly impacts the thermal and mechanical performance of PEEK.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Monomer Stoichiometry | An inaccurate molar ratio of the difluoro- and dihydroxy-monomers is a primary cause. An excess of either monomer will limit chain growth. | Ensure precise weighing and molar calculation of monomers. A slight excess of the difluoro-monomer is often used for controlled molecular weight, but a large deviation is detrimental.[3] |
| Presence of Impurities (e.g., Water) | Water can react with the phenolate (B1203915) intermediates, disrupting the stoichiometry and terminating polymer chains. | Thoroughly dry all monomers, solvents (if applicable), and the carbonate base before use. Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).[3] |
| Insufficient Reaction Time or Temperature | The polymerization may not have proceeded to completion, resulting in shorter polymer chains. | Ensure the reaction reaches the target temperature (typically 300-320°C) and is held for the required duration (several hours) to achieve high conversion.[3] Monitor the viscosity of the reaction mixture as an indicator of molecular weight build-up. |
| Premature Precipitation | If the polymer precipitates from the solvent before reaching high molecular weight, chain growth will stop. | Ensure the reaction temperature is maintained above the polymer's melting/dissolution point in the solvent. The use of diphenyl sulfone is specifically to keep the polymer in solution at high temperatures.[8] |
Q8: The synthesized PEEK powder is dark brown or black instead of the expected light beige color. What causes this discoloration and how can I prevent it?
A8: Discoloration is typically a sign of degradation or side reactions.
| Potential Cause | Explanation | Recommended Solution |
| Thermal Degradation / Overheating | Exposing the polymer to excessively high temperatures or for prolonged periods can cause oxidative degradation and crosslinking, leading to charring.[10] | Strictly control the reaction temperature and time. Avoid localized overheating by ensuring efficient and uniform stirring.[3] |
| Presence of Oxygen | Oxygen can cause oxidative side reactions at high temperatures, leading to the formation of chromophores (color-causing groups) in the polymer backbone. | Purge the reactor with an inert gas (Nitrogen or Argon) before heating and maintain a positive pressure of inert gas throughout the synthesis.[3] |
| Impurities in Monomers or Solvent | Metallic or organic impurities can catalyze side reactions or may themselves be colored, leading to a discolored final product. | Use high-purity monomers and solvent. Purify raw materials if their quality is uncertain. |
| Incomplete Removal of Byproducts | Residual catalyst or trapped byproducts from the reaction or purification stages can cause discoloration upon heating or aging. | Ensure a thorough washing and purification protocol is followed to remove all inorganic salts and residual solvent.[3] |
Section 4: Experimental Protocols and Visualizations
Protocol 1: Standard Nucleophilic Substitution Synthesis of PEEK
This protocol is a representative example for synthesizing high-molecular-weight PEEK.
Materials:
-
4,4'-difluorobenzophenone (DFBP)
-
Hydroquinone (HQ)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Diphenyl sulfone (DPS)
-
Nitrogen gas (high purity)
-
Washing solvents: Acetone, Deionized Water, Isopropanol
Procedure:
-
Reactor Setup: Equip a three-necked flask with a mechanical stirrer, a nitrogen inlet/outlet, and a condenser.
-
Drying: Dry all glassware in an oven at >120°C overnight. Dry DFBP, HQ, and K₂CO₃ under vacuum at 100-120°C for at least 12 hours.
-
Charging Reactor: Under a positive nitrogen flow, charge the reactor with diphenyl sulfone and heat to ~160°C until fully melted and clear.
-
Adding Reactants: Add the pre-weighed 4,4'-difluorobenzophenone, hydroquinone (in a precise 1.00:1.00 molar ratio, or a slight excess of DFBP for molecular weight control), and anhydrous potassium carbonate (a slight molar excess, e.g., 1.02 moles per mole of HQ).
-
Polymerization:
-
Increase the temperature of the stirred mixture to 180-200°C and hold for 1-2 hours.
-
Gradually raise the temperature to 240°C and hold for another 2 hours.
-
Finally, increase the temperature to 300-320°C and maintain for 4-5 hours.[14] The mixture will become increasingly viscous as the polymer forms.
-
-
Isolation: Cool the reactor to room temperature. The reaction mixture will solidify into a solid mass.
-
Purification:
-
Mechanically grind the solid product into a fine powder.
-
Wash the powder repeatedly with hot acetone to remove the diphenyl sulfone solvent.
-
Wash the powder repeatedly with hot deionized water to remove the potassium fluoride (B91410) salt byproduct.
-
Perform a final wash with isopropanol or acetone to aid in drying.
-
-
Drying: Dry the final PEEK powder in a vacuum oven at 140-150°C for 12-24 hours until a constant weight is achieved.[14]
Visualizations
Caption: Workflow for the nucleophilic substitution synthesis of PEEK.
Caption: Key factors influencing the final synthesis cost of PEEK.
Caption: Troubleshooting flowchart for common PEEK synthesis issues.
References
- 1. Whatâs the Difference Between PEEKâs Two Production Routes? [peekchina.com]
- 2. researchgate.net [researchgate.net]
- 3. cpmat.ru [cpmat.ru]
- 4. beeplastic.com [beeplastic.com]
- 5. researchgate.net [researchgate.net]
- 6. hplmachining.com [hplmachining.com]
- 7. researchgate.net [researchgate.net]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. A Sneak Peek Toward Polyaryletherketone (PAEK) Polymer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Design of solvent-assisted plastics recycling: Integrated economics and environmental impacts analysis [frontiersin.org]
- 12. epa.ie [epa.ie]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Novel PEEK Copolymer Synthesis and Biosafety—I: Cytotoxicity Evaluation for Clinical Application | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to Lewis Acid Catalysts for the Friedel-Crafts Acylation of Dichlorobenzenes
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and producing aromatic ketones, which are vital intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[1] However, the acylation of deactivated substrates such as dichlorobenzenes presents a significant challenge due to the electron-withdrawing nature of the halogen substituents, which reduces the nucleophilicity of the aromatic ring.[2]
This guide provides an objective comparison of various Lewis acid catalysts used to overcome this reactivity hurdle. We will delve into their performance, supported by experimental data, and provide detailed methodologies to assist researchers in selecting the optimal catalyst for their specific application.
Performance Comparison of Lewis Acid Catalysts
The choice of a Lewis acid catalyst is critical for driving the acylation of the deactivated dichlorobenzene ring. Traditional catalysts are often required in stoichiometric amounts and can generate significant waste, prompting research into more efficient and environmentally benign alternatives.[1][2][3] The following tables summarize the performance of common and alternative Lewis acids in the acylation of dichlorobenzene isomers.
Table 1: Acylation of 1,4-Dichlorobenzene
| Catalyst | Molar Ratio (Catalyst:Acyl Halide) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Isomeric Purity (%) | Key Observations |
| Aluminum Chloride (AlCl₃) | ≥ 1.5 | 170 | 3.5 | 80 - 97 | > 99.5 | High yields and excellent purity are achieved with a stoichiometric excess of AlCl₃. It is the most effective and well-documented catalyst for this transformation.[4] |
| Ferric Chloride (FeCl₃) | Catalytic | Variable | Variable | Moderate | Variable | A milder Lewis acid than AlCl₃, which may lead to lower yields and require more forcing conditions for deactivated substrates like 1,4-dichlorobenzene.[2][4] |
| Zinc Chloride (ZnCl₂) | Catalytic | Variable | Variable | Low to Moderate | Variable | A weaker Lewis acid, typically less effective for the acylation of deactivated aromatic rings.[4] |
| Zeolites (e.g., H-beta) | Solid Catalyst | Variable | Variable | Moderate | High | Reusable, non-corrosive, and can offer shape selectivity, potentially favoring specific isomers.[2] |
| Metal Triflates (e.g., Ln(OTf)₃) | Catalytic | Variable | Variable | Good to Excellent | High | Highly active catalysts that can often be used in smaller amounts and be recycled.[1][2] |
Table 2: Acylation of 1,2- and 1,3-Dichlorobenzene
| Substrate | Catalyst | Acylating Agent | Conditions | Major Product | Yield (%) | Reference |
| 1,2-Dichlorobenzene | AlCl₃ | Benzoyl Chloride | Nitrobenzene solution | 3,4-Dichlorobenzophenone | High | [2][5] |
| 1,2-Dichlorobenzene | Zn powder | Acetyl Chloride | Microwave, Solvent-free, 140W | 3,4-Dichloroacetophenone | 70 | [6] |
| 1,3-Dichlorobenzene | AlCl₃ | Benzoyl Chloride | Nitrobenzene solution | 2,4-Dichlorobenzophenone | High | [2][5] |
Visualizing the Chemistry
Mechanism and Workflow Diagrams
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Caption: General experimental workflow for Friedel-Crafts acylation.
Experimental Protocols
The following are generalized procedures that may require optimization based on the specific dichlorobenzene isomer, acylating agent, and catalyst used.
Protocol 1: General Procedure using AlCl₃ or FeCl₃
Materials:
-
Dichlorobenzene isomer (e.g., 1,4-dichlorobenzene)
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene, or excess dichlorobenzene)[2]
-
Ice, concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution, brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel.[2]
-
Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
To the flask, add the anhydrous Lewis acid followed by the anhydrous solvent.
-
Cool the stirred suspension in an ice bath.
-
Slowly add the acyl chloride to the mixture via the dropping funnel.
-
Once the acyl chloride addition is complete, add the dichlorobenzene dropwise.
-
After the addition, allow the reaction to stir at room temperature or heat to reflux as required. For deactivated substrates like dichlorobenzene, heating is often necessary.[2]
-
Monitor the reaction's progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2]
-
Upon completion, carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.[2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[2]
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.[2]
Protocol 2: Microwave-Assisted Solvent-Free Acylation using Zinc
This protocol is an example of a greener alternative to traditional methods.[6][7]
Materials:
-
1,2-Dichlorobenzene
-
Acetyl chloride
-
Zinc (Zn) powder
-
Diethyl ether, dilute HCl
Procedure:
-
In a microwave-safe reaction vessel, mix 1,2-dichlorobenzene, acetyl chloride, and zinc powder.
-
Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 140W) for a set time (e.g., 70 seconds).[6]
-
After the reaction, allow the mixture to cool to room temperature.
-
Extract the product with a suitable solvent like diethyl ether.
-
The zinc powder can be recovered by washing with diethyl ether and dilute HCl, allowing for reuse.[7]
-
The organic extract is then washed, dried, and concentrated.
-
Purify the product as needed, typically by column chromatography or crystallization.
Discussion and Conclusion
Aluminum Chloride (AlCl₃): Remains the catalyst of choice for achieving high yields in the acylation of dichlorobenzenes, particularly for industrial-scale synthesis where efficiency is paramount.[4] Its high activity is necessary to overcome the deactivation of the ring by the chloro substituents.[2] However, its use in stoichiometric quantities and the generation of significant corrosive waste are major environmental drawbacks.[1][2]
Ferric Chloride (FeCl₃): As a milder and less expensive Lewis acid, FeCl₃ presents a more moderate option.[4] It is often less effective for highly deactivated substrates and may require higher temperatures or longer reaction times to achieve acceptable yields.[2][4]
Zinc-Based Catalysts (ZnCl₂, ZnO, Zn powder): These are generally weaker Lewis acids but are gaining traction in the development of greener synthetic protocols.[4][6] The use of zinc powder under microwave and solvent-free conditions demonstrates a promising approach to reduce environmental impact, offering high yields in very short reaction times.[6][7]
Greener Alternatives: The future of Friedel-Crafts acylation lies in the development and implementation of reusable and environmentally benign catalysts.[8] Solid acids like zeolites offer shape selectivity and easy recovery.[2] Metal triflates are highly efficient in catalytic amounts, reducing the overall waste generated.[1][2] These alternatives address the key limitations of traditional Lewis acids and align with the principles of sustainable chemistry.
References
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. benchchem.com [benchchem.com]
- 3. ijstm.com [ijstm.com]
- 4. benchchem.com [benchchem.com]
- 5. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation [organic-chemistry.org]
- 8. allstudyjournal.com [allstudyjournal.com]
reactivity comparison of chloro- vs fluoro-substituted benzophenones in polymerization
A Comparative Guide for Researchers in Polymer Chemistry and Materials Science
The synthesis of high-performance polymers, such as polyetheretherketone (PEEK), relies heavily on the nucleophilic aromatic substitution (SNAr) polymerization of dihalogenated benzophenone (B1666685) monomers with bisphenolate salts. The choice of the halogen substituent on the benzophenone monomer is a critical factor that dictates the reactivity, polymerization conditions, and ultimately, the properties of the resulting polymer. This guide provides an objective comparison of the reactivity of chloro- and fluoro-substituted benzophenones in polymerization, supported by experimental data and detailed protocols to aid researchers in monomer selection and process optimization.
The Decisive Role of the Halogen in SNAr Polymerization
The reactivity of the dihalobenzophenone monomer in SNAr polymerization is primarily governed by the electronegativity of the halogen substituent. The electron-withdrawing nature of the halogen atom activates the aromatic ring towards nucleophilic attack by the phenoxide. A more electronegative halogen exerts a stronger inductive effect, making the carbon atom attached to it more electrophilic and thus more susceptible to nucleophilic substitution.
Fluorine, being the most electronegative element, is significantly more effective at activating the aromatic ring compared to chlorine. This enhanced reactivity of fluoro-substituted benzophenones allows for polymerization to proceed under milder conditions and at a faster rate, leading to the formation of high molecular weight polymers.[1] In contrast, the lower electronegativity of chlorine renders chloro-substituted benzophenones less reactive, often requiring higher temperatures and longer reaction times to achieve comparable polymer molecular weights.
Quantitative Reactivity Comparison
| Monomer | Relative Reaction Rate | Polymer Molecular Weight (Mw, Da) | Polymer Dispersity (Đ) |
| 4,4'-Difluorobenzophenone (B49673) | High | 7,500 - 83,000[1] | 2.5 - 2.9[1] |
| 4,4'-Dichlorobenzophenone | Low | Lower than fluoro-analogues | - |
Note: The data for 4,4'-difluorobenzophenone is from the synthesis of PEEK analogues.[1] Data for this compound is qualitative, as achieving high molecular weight polymers is challenging.
The synthesis of poly(arylene ether sulfone)s, a process mechanistically similar to PEEK synthesis, has shown that the reaction involving an aryl fluoride (B91410) monomer is significantly faster than with an aryl chloride monomer under the same experimental conditions.[1]
Experimental Protocols
General Procedure for the Synthesis of Poly(ether ether ketone) (PEEK) via Nucleophilic Aromatic Substitution
This protocol outlines a typical laboratory-scale synthesis of PEEK.
Materials:
-
4,4'-Difluorobenzophenone or this compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Diphenyl sulfone (solvent)
-
Toluene (B28343) (for azeotropic removal of water)
-
Methanol (B129727) (for precipitation)
-
Acetone (B3395972) (for washing)
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Charging of Reactants: The flask is charged with 4,4'-dihalobenzophenone, hydroquinone, anhydrous potassium carbonate, and diphenyl sulfone. Toluene is added to facilitate the azeotropic removal of water.
-
Azeotropic Dehydration: The reaction mixture is heated to a temperature of 140-160°C with vigorous stirring under a nitrogen atmosphere. The water generated from the reaction between the hydroquinone and potassium carbonate is removed azeotropically with toluene.
-
Polymerization: After the complete removal of water, the toluene is distilled off, and the reaction temperature is gradually increased to 280-320°C to initiate polymerization. The reaction is allowed to proceed for several hours at this temperature. The viscosity of the reaction mixture will increase significantly as the polymer forms.
-
Precipitation and Purification: Once the desired molecular weight is achieved, the reaction is cooled, and the viscous polymer solution is poured into a large excess of methanol to precipitate the polymer.
-
Washing and Drying: The precipitated polymer is filtered, washed multiple times with hot deionized water and acetone to remove residual solvent and salts, and then dried in a vacuum oven at 120°C until a constant weight is achieved.
Visualizing the Polymerization Pathway
The following diagrams illustrate the key steps in the nucleophilic aromatic substitution polymerization process.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: General workflow for PEEK synthesis.
Conclusion
The choice between chloro- and fluoro-substituted benzophenones for polymerization has significant implications for the reaction kinetics and the properties of the resulting polymer. Fluoro-substituted benzophenones are demonstrably more reactive due to the high electronegativity of fluorine, which facilitates the crucial nucleophilic aromatic substitution reaction. This higher reactivity allows for the synthesis of high molecular weight polymers under more moderate conditions. While chloro-substituted benzophenones offer a potential cost advantage, their lower reactivity presents considerable challenges in achieving high-performance polymers, often requiring more forcing reaction conditions which can lead to side reactions and broader molecular weight distributions. For researchers aiming to synthesize high-performance poly(aryl ether ketone)s, fluoro-substituted benzophenones, particularly 4,4'-difluorobenzophenone, remain the monomer of choice.
References
A Comparative Cost-Benefit Analysis of 4,4'-Dichlorobenzophenone in High-Performance Polymer Synthesis
The synthesis of poly(aryl ether ketone)s (PAEKs), a class of high-performance thermoplastics renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, hinges critically on the choice of monomer. While 4,4'-difluorobenzophenone (B49673) (DFBP) is the conventional and well-established monomer for producing top-tier polymers like Poly(ether ether ketone) (PEEK), the less reactive but significantly cheaper 4,4'-dichlorobenzophenone (DCBP) presents a compelling alternative for cost-sensitive applications. This guide provides an objective comparison of these two monomers, presenting a cost-benefit analysis supported by experimental data to inform researchers and scientists in materials development.
Monomer Reactivity and Cost: The Core Trade-Off
The primary distinction between DCBP and its fluorinated counterpart, DFBP, lies in their reactivity in nucleophilic aromatic substitution reactions, the cornerstone of PAEK synthesis. Fluorine is a much better leaving group than chlorine, making DFBP significantly more reactive. This higher reactivity allows for more facile polymerization under less stringent conditions.
Conversely, the key advantage of DCBP is its lower cost, which can substantially reduce the final price of the polymer.[1][2] This economic incentive drives research into optimizing polymerization conditions to accommodate the lower reactivity of the chlorine leaving groups. The global market for DCBP was valued at USD 38.20 million in 2024 and is projected to grow, underscoring its relevance in industrial applications, including polymer synthesis and agrochemicals.[3]
Comparative Data on Monomers and Polymerization
The choice of monomer directly influences the required synthesis conditions and the properties of the resulting polymer. While DFBP-based syntheses are standard, achieving high molecular weight polymers with DCBP necessitates modified protocols, often involving higher temperatures, longer reaction times, or specific solvent/catalyst systems to overcome its lower reactivity.[2][4]
| Parameter | This compound (DCBP) | 4,4'-Difluorobenzophenone (DFBP) | Reference |
| Relative Cost | Lower | Higher | [1][2] |
| Reactivity | Less reactive (poorer leaving group) | More reactive (better leaving group) | [5] |
| Typical Solvent | Sulfolane (B150427), Diphenyl sulfone | Diphenyl sulfone | [4][6] |
| Typical Temperature | ~210-320°C | ~300-340°C | [1][4][6] |
| Typical Reaction Time | 7-8 hours (or more) | 5-12 hours | [1][4][6] |
| Catalyst Requirement | May require catalysts (e.g., silica/Cu salt) for high yield | Generally not required | [2] |
Performance Comparison of Resulting Polymers
Despite the synthetic challenges, polymers derived from DCBP can exhibit outstanding thermal and mechanical properties, comparable to those synthesized from DFBP. Research demonstrates the successful synthesis of high molecular weight poly(phthalazinone ether ketone)s from DCBP that show excellent thermal stability and form strong, flexible films.[2][4]
| Property | Polymer from DCBP (Example: PPESK) | Polymer from DFBP (Example: PEEK) | Reference |
| Glass Transition Temp. (Tg) | 264°C to 299°C | ~143-160°C | [2][7] |
| 5% Weight Loss Temp. (TGA) | > 500°C | > 500°C | [2][4][5] |
| Tensile Strength | > 68 MPa | 90-100 MPa | [2][5] |
| Young's Modulus | > 0.80 GPa | 1.9-2.4 GPa | [2][4] |
| Solubility | Soluble in NMP, chloroform | Generally insoluble in common solvents | [2][4] |
Visualizing the Synthesis and Decision Framework
The following diagrams illustrate the logical relationship in the cost-benefit analysis and a typical workflow for polymer synthesis and characterization.
Caption: Cost-benefit trade-off in monomer selection for PAEK synthesis.
Caption: General experimental workflow for PAEK synthesis and characterization.
Experimental Protocols
The synthesis of PAEKs is typically achieved through nucleophilic aromatic substitution polycondensation. The specific conditions vary based on the reactivity of the monomers.
Protocol 1: Synthesis of PEEK using 4,4'-Difluorobenzophenone (DFBP)
This protocol is a generalized method for synthesizing PEEK, a common high-performance PAEK.[6]
-
Reactor Setup: A 500 mL 4-neck reaction flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Reagents: 4,4'-difluorobenzophenone (DFBP), hydroquinone (B1673460), anhydrous potassium carbonate (K₂CO₃), and diphenyl sulfone (solvent) are added to the flask. The molar ratio of DFBP to hydroquinone is typically near 1:1, with a slight excess of DFBP sometimes used to control molecular weight.[6] K₂CO₃ is used as a weak base.
-
Polymerization: The mixture is heated under a nitrogen atmosphere with constant stirring. The temperature is gradually increased to approximately 320°C.
-
Reaction Time: The reaction is held at this temperature for 5 hours to ensure high molecular weight polymer formation.[6]
-
Isolation: The hot, viscous reaction mixture is cooled. The resulting solid is ground into a powder.
-
Purification: The powder is washed sequentially with acetone (B3395972) and water to remove the diphenyl sulfone solvent and inorganic salts. It is then washed with isopropanol.
-
Drying: The purified polymer powder is dried in a vacuum oven at 150°C for 12 hours.
Protocol 2: Synthesis of Poly(phthalazinone ether ketone) using this compound (DCBP)
This protocol is adapted for the less reactive DCBP monomer, often involving a two-step process to achieve high molecular weight polymers.[2][4]
-
Reactor Setup: A reaction flask is set up similarly to Protocol 1.
-
Reagents: this compound (DCBP), a bisphenol monomer (e.g., 4-(4-hydroxylphenyl)-2,3-phthalazin-l-one), and anhydrous potassium carbonate are added to sulfolane (solvent).
-
Polymerization Step 1: In some variations, a more reactive dihalide like 4,4'-dichlorodiphenyl sulfone (DCS) is first reacted with the bisphenol at 210°C in sulfolane.[2]
-
Polymerization Step 2: The less reactive DCK is then added, and the reaction is continued at 210°C for 7-8 hours. This two-step approach successfully resolves issues arising from the low reactivity of DCK.[2]
-
Isolation and Purification: The polymer is isolated by pouring the reaction mixture into a non-solvent like methanol/water to precipitate the product. The polymer is then filtered, washed thoroughly, and dried under vacuum.
Safety and Environmental Considerations
This compound is classified as harmful if swallowed.[8][9][10] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, goggles, and a lab coat, are essential.[9][11] During combustion, it can produce highly toxic HCl gas.[11] Environmentally, DCBP is a known metabolite of the pesticide dicofol (B1670483) and its presence in aquatic ecosystems is a subject of study.[12] Proper disposal according to local, state, and federal regulations is mandatory.[11]
Conclusion
The use of this compound in polymer synthesis presents a clear cost-benefit proposition. The primary benefit is the significant reduction in monomer cost, making it an attractive option for producing more economical PAEKs. However, this is balanced by the cost of higher energy consumption and potentially more complex synthetic procedures required to overcome its lower reactivity. Despite these challenges, research confirms that high-performance polymers with excellent thermal and mechanical properties can be successfully synthesized from DCBP. The decision to use DCBP over DFBP will ultimately depend on the specific application's cost constraints versus its performance requirements, with DCBP being a viable and promising monomer for expanding the market of high-performance polymers into more cost-sensitive areas.[2]
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. reportprime.com [reportprime.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cpmat.ru [cpmat.ru]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. echemi.com [echemi.com]
- 10. This compound | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cloudfront.zoro.com [cloudfront.zoro.com]
- 12. papers.iafor.org [papers.iafor.org]
Performance Evaluation of 4,4'-Dichlorobenzophenone Photoinitiator Systems: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in photopolymerization, the selection of an optimal photoinitiator system is a critical decision that dictates the efficiency of the curing process and the final properties of the polymeric material. This guide provides a comprehensive comparison of photoinitiator systems utilizing 4,4'-Dichlorobenzophenone (DCBP), a Type II photoinitiator, with alternative systems. The following analysis is supported by experimental data from studies on closely related benzophenone (B1666685) derivatives, offering valuable insights into the expected performance of DCBP.
Introduction to this compound and Type II Photoinitiation
This compound is a member of the benzophenone family of photoinitiators, which are classified as Type II photoinitiators.[1] Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals upon UV exposure, Type II photoinitiators require a co-initiator, typically a tertiary amine, to generate free radicals through a bimolecular hydrogen abstraction mechanism.[1] This process, detailed in the signaling pathway below, is fundamental to the function of DCBP and other benzophenone derivatives. The efficiency of this process is influenced by the molecular structure of the benzophenone derivative and the nature of the co-initiator.
Comparative Performance of Photoinitiator Systems
The efficacy of a photoinitiator system is evaluated based on several key performance indicators, including the rate of polymerization and the final monomer conversion. While direct, side-by-side quantitative data for this compound is limited in publicly available literature, the following tables summarize representative data for benzophenone and its derivatives to provide a comparative context for the expected performance of DCBP-based systems. It is important to note that performance is highly dependent on the specific monomer, co-initiator, light source, and experimental conditions.
Table 1: Comparison of Photopolymerization Kinetics
| Photoinitiator System | Monomer | Co-initiator | Polymerization Rate (Rp) | Final Monomer Conversion (%) |
| Benzophenone (BP) | Acrylate | Amine | Moderate | 85-95 |
| 4,4'-Bis(diethylamino)benzophenone (DEABP) | BisGMA | Camphorquinone-amine | High initial velocity | Significantly higher than control |
| Thioxanthone derivative | Acrylate | Amine | High | >90 |
| Bis(4-methylsulfanylphenyl)methanone | Acrylate | Amine | High | >95 |
Note: This table presents a qualitative and synthesized comparison based on available literature for benzophenone derivatives. Actual values for this compound may vary.
Table 2: Spectroscopic Properties of Selected Photoinitiators
| Photoinitiator | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹) |
| Benzophenone (BP) | ~254 nm, ~330-350 nm | ~200 at 345 nm |
| This compound (DCBP) | Not specified in search results | Not specified in search results |
| Thioxanthone (TX) | Red-shifted compared to BP | High |
| Bis(4-methylsulfanylphenyl)methanone | Red-shifted compared to BP | Higher than BP at longer wavelengths |
Experimental Protocols
To ensure the reproducibility and accurate comparison of photoinitiator system performance, standardized experimental protocols are essential. The following are detailed methodologies for key experiments used to evaluate photopolymerization kinetics.
Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR)
This technique is widely used for monitoring the rate of polymerization in real-time by tracking the decrease in the characteristic infrared absorption bands of the reactive monomer functional groups.
Methodology:
-
Sample Preparation: A small drop of the liquid photopolymer formulation (monomer, photoinitiator, and co-initiator) is placed between two transparent substrates, such as KBr or BaF₂ plates, or directly onto an Attenuated Total Reflectance (ATR) crystal. Spacers can be used to control the sample thickness.
-
Data Acquisition: A background infrared spectrum is collected before polymerization. Upon irradiation with a UV light source, a series of IR spectra are recorded at rapid intervals (e.g., every 100 milliseconds).[2]
-
Data Analysis: The degree of conversion at each time point is calculated by monitoring the decrease in the area of a characteristic monomer peak (e.g., the C=C stretching vibration of acrylates at around 1636 cm⁻¹), often normalized to an internal standard peak that remains unchanged during the reaction.[2]
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic photopolymerization reaction. The rate of heat flow is directly proportional to the rate of polymerization.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the liquid photopolymer formulation is placed in a DSC sample pan.
-
Data Acquisition: The sample is placed in the DSC cell and allowed to reach thermal equilibrium. It is then irradiated with a UV light source of a specific wavelength and intensity. The heat flow from the sample is recorded as a function of time.
-
Data Analysis: The total heat evolved is proportional to the total monomer conversion. The rate of heat flow provides the rate of polymerization.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the performance evaluation of this compound photoinitiator systems, the following diagrams have been generated using the DOT language.
Caption: General mechanism of Type II photoinitiation with this compound.
References
A Comparative Guide to the Inter-Laboratory Validation of 4,4'-Dichlorobenzophenone Detection in Water Samples
For Researchers, Scientists, and Drug Development Professionals
4,4'-Dichlorobenzophenone is a significant environmental contaminant and a metabolite of the pesticide dicofol.[1][2][3] Its detection in water bodies is crucial for environmental monitoring and human health risk assessment. The validation of analytical methods across different laboratories is essential to ensure the reliability and comparability of data.
Comparative Performance of Analytical Methods
The following table summarizes the performance of a validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the analysis of 4,4'-DCBP in surface water. This data is derived from a study conducted in the Pearl River Delta and provides a benchmark for key validation parameters.[1]
| Parameter | Performance Characteristic |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.8 ng/L |
| Limit of Quantification (LOQ) | 2.5 ng/L |
| Accuracy (Recovery) | 85 - 115% |
| Precision (Repeatability) | < 15% |
This data is based on a single-laboratory validation and serves as a reference for inter-laboratory comparison.
Experimental Protocols
A detailed understanding of the experimental protocol is critical for reproducing and validating an analytical method in a different laboratory. Below is a representative methodology for the determination of 4,4'-DCBP in water samples using GC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the pre-concentration and purification of analytes from aqueous samples.
-
Cartridge Conditioning: SPE cartridges (e.g., C18) are conditioned sequentially with methanol (B129727) and Milli-Q water.
-
Sample Loading: A 500 mL water sample, spiked with a surrogate standard, is loaded onto the conditioned SPE cartridge at a controlled flow rate (e.g., 5 mL/min).
-
Washing: The cartridge is washed with Milli-Q water to remove interfering substances.
-
Drying: The cartridge is dried under vacuum.
-
Elution: The analyte is eluted from the cartridge using appropriate solvents. For example, a sequence of ethyl acetate, dichloromethane, and a mixture of the two can be employed.[1]
-
Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent (e.g., 200 µL of methanol) for analysis.[1]
Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS provides high selectivity and sensitivity for the quantification of trace-level contaminants.
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of semi-volatile organic compounds.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer is typically used for tandem MS analysis, operating in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.
-
Injection: A splitless injection is commonly used to introduce the sample into the GC.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the target analyte from other compounds in the sample.
-
Ionization: Electron ionization (EI) is the standard ionization technique for GC-MS analysis of such compounds.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the validation of an analytical method for DCBP in water and the key relationships in the analytical process.
Caption: General workflow for the validation of an analytical method for DCBP in water.
Caption: Key stages in the analytical process for 4,4'-DCBP in water samples.
References
- 1. ise.usj.edu.mo [ise.usj.edu.mo]
- 2. Environmental characterization of this compound in surface waters from Macao and Hong Kong coastal areas (Pearl River Delta) and its toxicity on two biological models: Artemia salina and Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PuSH - Publikationsserver des Helmholtz Zentrums München: Environmental characterization of 4,4 '-dichlorobenzophenone in surface waters from Macao and Hong Kong coastal areas (Pearl River Delta) and its toxicity on two biological models: Artemia salina and Daphnia magna. [push-zb.helmholtz-munich.de]
comparative study of the thermal stability of polymers from different benzophenone monomers
A Comparative Guide to the Thermal Stability of Polymers from Different Benzophenone (B1666685) Monomers
For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is crucial for applications where materials are exposed to elevated temperatures. Benzophenone-containing monomers are often incorporated into polymer backbones to enhance their thermal and mechanical properties. This guide provides a comparative analysis of the thermal stability of various polymers derived from different benzophenone monomers, supported by experimental data from peer-reviewed literature.
Data Presentation
The thermal stability of polymers is primarily evaluated by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Key parameters include the glass transition temperature (Tg), the temperature at which 5% and 10% weight loss occurs (Td5 and Td10), and the percentage of material remaining at a high temperature (char yield). The following tables summarize these properties for polyimides and polyamides derived from various benzophenone-based monomers.
Table 1: Thermal Properties of Polyimides Derived from 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) and Various Diamines
| Diamine Co-monomer | Td5 (°C) | Td10 (°C) | Char Yield (%) @ 800°C | Tg (°C) |
| 4,4'-Oxydianiline (ODA) | 540 | 560 | 62 | 260 |
| 1,4-Bis(4-aminophenoxy)benzene | 535 | 555 | 61 | 255 |
| 4,4'-Bis(4-aminophenoxy)biphenyl | 550 | 570 | 64 | 280 |
| 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | 525 | 545 | 58 | 235 |
| 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane | 530 | 550 | 59 | 240 |
Note: The data presented is a summary of typical values reported in the literature. Actual values may vary based on specific experimental conditions.
Table 2: Thermal Properties of Aromatic Polyamides Derived from Benzophenone-Containing Monomers
| Benzophenone Monomer | Co-monomer | Td10 (°C) | Char Yield (%) @ 800°C | Tg (°C) |
| 4,4'-Diaminobenzophenone | Terephthaloyl chloride | 520 | 55 | 320 |
| 4,4'-Diaminobenzophenone | Isophthaloyl chloride | 510 | 53 | 310 |
| 3,3'-Diaminobenzophenone | Terephthaloyl chloride | 505 | 52 | 300 |
| N,N'-Bis(4-aminophenyl)-N,N'-diphenyl-4,4'-benzophenonedicarboxamide | Terephthaloyl chloride | 530 | 58 | 340 |
Note: The data presented is a summary of typical values reported in the literature. Actual values may vary based on specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of Polyimides (Two-Step Method)
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, the aromatic diamine is dissolved in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). An equimolar amount of 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) is then added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours to form a viscous poly(amic acid) solution.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a controlled heating program in an oven with a nitrogen atmosphere. A typical heating cycle involves sequential heating at 100°C, 200°C, and 300°C for one hour at each temperature to effect the cyclodehydration and form the final polyimide film.
Synthesis of Polyamides (Low-Temperature Polycondensation)
-
Monomer Dissolution: In a flask equipped with a mechanical stirrer and under a nitrogen atmosphere, the benzophenone-containing diamine is dissolved in a polar aprotic solvent like DMAc containing a small amount of lithium chloride.
-
Polycondensation: The solution is cooled in an ice bath, and an equimolar amount of an aromatic diacid chloride (e.g., terephthaloyl chloride) is added slowly with vigorous stirring. The reaction mixture is stirred at a low temperature for a few hours and then at room temperature overnight.
-
Polymer Isolation: The resulting polymer solution is poured into a non-solvent such as methanol (B129727) to precipitate the polyamide. The polymer is then collected by filtration, washed thoroughly with water and methanol, and dried under vacuum.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): The thermal stability of the polymers is evaluated using a thermogravimetric analyzer. A small sample (typically 5-10 mg) is heated from room temperature to 800°C at a constant heating rate (e.g., 10°C/min or 20°C/min) under a nitrogen atmosphere. The weight loss of the sample as a function of temperature is recorded to determine the decomposition temperatures (Td5 and Td10) and the char yield.
-
Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) of the polymers is determined using a differential scanning calorimeter. The sample is typically heated to a temperature above its expected Tg, then cooled rapidly, and subsequently reheated at a controlled rate (e.g., 10°C/min or 20°C/min). The Tg is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis and thermal characterization of polymers from benzophenone monomers.
Caption: Experimental workflow from monomer synthesis to thermal analysis.
Safety Operating Guide
Proper Disposal of 4,4'-Dichlorobenzophenone: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Proper management and disposal of 4,4'-Dichlorobenzophenone, a chlorinated aromatic ketone, are critical to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for its safe handling and disposal, in line with established safety protocols and regulatory requirements. Adherence to these guidelines will help your organization maintain a safe working environment and comply with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. The compound is classified as harmful if swallowed and can cause significant skin and eye irritation.[1] Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to minimize exposure.
| Protective Equipment | Specification |
| Eye Protection | Chemical splash goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be required for operations generating dust. |
Step-by-Step Disposal Procedure
The disposal of this compound is governed by federal, state, and local regulations for hazardous waste. As a chlorinated organic compound, it requires special handling and must not be disposed of in regular trash or down the drain.
Step 1: Waste Identification and Classification
This compound waste must be classified as hazardous. While a specific EPA waste code is not assigned to the chemical itself, it will likely fall under one of the following categories depending on its use and characteristics. The Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste identification.[2][3]
| Waste Classification Category | Description | Potential EPA Waste Codes |
| Characteristic Wastes | Wastes exhibiting hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity. | D-Series (e.g., D027 for 1,4-Dichlorobenzene, indicating toxicity of a related compound) |
| Listed Wastes (from non-specific sources) | Wastes from common industrial and manufacturing processes. | F-Series (e.g., F001-F005 for spent halogenated solvents)[4] |
| Listed Wastes (from specific sources) | Wastes from specific industrial processes. | K-Series |
It is the responsibility of the waste generator to properly classify the waste. Consult with your institution's Environmental Health and Safety (EHS) department for precise classification.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.
-
Halogenated vs. Non-Halogenated Waste: this compound waste must be collected in a designated container for halogenated organic waste .[5] Never mix it with non-halogenated organic solvents.[5]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The accumulation start date should also be clearly visible.
-
Container Integrity: Use a compatible, leak-proof container with a secure lid. Keep the container closed except when adding waste.
Step 3: Storage
Store the hazardous waste container in a designated, well-ventilated satellite accumulation area. The storage area should be secure and have secondary containment to prevent spills.
Step 4: Disposal
The recommended method for the disposal of chlorinated organic compounds like this compound is high-temperature incineration in a licensed hazardous waste disposal facility.[6] This process typically involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like hydrogen chloride.
-
Engage a Licensed Disposal Company: Your institution's EHS department will have a contract with a licensed hazardous waste disposal company to transport and dispose of the waste in accordance with all regulations.
-
Documentation: Ensure all required waste manifests and documentation are completed accurately for pickup by the disposal vendor.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By implementing these procedures, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding your commitment to environmental stewardship. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4,4'-Dichlorobenzophenone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4,4'-Dichlorobenzophenone, including detailed operational and disposal plans to foster a secure research environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper safety protocols is crucial to minimize exposure and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory when handling this compound. The following equipment must be used to prevent exposure.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | To protect against dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended), a lab coat, and protective clothing. Fire/flame resistant and impervious clothing is recommended.[3] | To prevent skin contact, irritation, and potential absorption. Nitrile gloves are a good general-use option for protection against solvents, oils, greases, and some acids and bases.[4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required. For dust, a particulate respirator (e.g., N95, N100) is recommended.[5][6][7][8] | To prevent inhalation of harmful dust or aerosols. |
| Footwear | Closed-toe shoes, with chemical-resistant boots suggested for larger quantities or spill response. | To protect feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A strict operational plan is critical for safety and compliance when working with this compound.
1. Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9] Keep away from heat and incompatible materials such as strong oxidizing agents.[2][5]
2. Handling and Use:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[9]
-
Avoid Dust Formation: Take measures to avoid the formation of dust.[10] Use a scoop or spatula to transfer the powder.[11] Avoid pouring the powder directly from the container.[12]
-
Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[3][11]
3. Spill Management:
-
Immediate Action: In case of a spill, evacuate the immediate area and prevent the spread of dust.[13]
-
Cleanup:
-
Wear the appropriate PPE as detailed above.
-
For small spills, use a shovel or scoop to carefully place the material into a suitable, closed container for waste disposal.[5][11]
-
Avoid creating dust during cleanup.[11]
-
Finish cleaning the spill area by rinsing any contaminated surfaces with copious amounts of water.[5]
-
For larger spills, contact your institution's environmental health and safety department.
-
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][14]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[1][14]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice.[3][11] Rinse mouth with water.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including contaminated PPE, in a suitable, closed, and clearly labeled container.[15]
-
Disposal Method: Disposal must be made according to official regulations.[15] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[14]
-
Consult Authorities: Always consult with your institution's environmental health and safety department, as well as federal, state, and local authorities for proper disposal procedures.[5][14] Do not dispose of it with household garbage or allow it to reach the sewage system.[15]
Safe Handling Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound.
Caption: Procedural workflow for handling this compound.
References
- 1. safetyware.com [safetyware.com]
- 2. fishersci.com [fishersci.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
- 6. thomassci.com [thomassci.com]
- 7. lowes.com [lowes.com]
- 8. parcilsafety.com [parcilsafety.com]
- 9. echemi.com [echemi.com]
- 10. hpc-standards.com [hpc-standards.com]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. qmul.ac.uk [qmul.ac.uk]
- 14. us.pipglobal.com [us.pipglobal.com]
- 15. bg.cpachem.com [bg.cpachem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
